9-Hydroxyellipticine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDKVFOKLGPVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51131-85-2 (Parent) | |
| Record name | 9-Hydroxyellipticine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20966614 | |
| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52238-35-4, 76448-45-8 | |
| Record name | 9-Hydroxyellipticine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELLIPTICINE ANALOG | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9 OHE HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-HYDROXYELLIPTICINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
9-Hydroxyellipticine Hydrochloride: A Technical Guide on its Discovery, History, and Mechanism of Action
Executive Summary: 9-Hydroxyellipticine hydrochloride is a significant derivative of the antitumor alkaloid ellipticine. Its discovery was a result of targeted drug design aimed at enhancing the DNA affinity of the parent compound. This technical guide provides an in-depth overview of the historical context of its development, its multifaceted mechanism of action, and the key experimental protocols used to elucidate its anticancer properties. The compound primarily functions as a potent inhibitor of topoisomerase II and also exhibits a range of other cellular activities, including DNA intercalation, modulation of p53 protein phosphorylation, and inhibition of RNA Polymerase I transcription. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on this important chemotherapeutic agent.
Introduction: Discovery and Historical Context
The journey of 9-Hydroxyellipticine begins with its parent compound, ellipticine, an alkaloid isolated from the leaves of Ochrosia elliptica. Ellipticine itself demonstrated potent cytotoxic and antitumor properties.[1] In the 1970s, a rational drug design approach was undertaken to create derivatives of ellipticine with improved efficacy. The goal was to enhance the DNA affinity of these compounds, which was believed to be a key factor in their mechanism of action. This led to the synthesis of 9-hydroxyellipticine, a compound that indeed showed a high affinity for DNA.[2][3]
The addition of a hydroxyl group at the 9-position of the ellipticine scaffold was found to significantly increase several key activities relative to the parent compound. These include a higher apparent affinity for DNA, enhanced stabilization of the topoisomerase II-DNA cleavable complex, and increased cytotoxicity.[4][5] The hydrochloride salt form of 9-hydroxyellipticine was developed to improve its solubility and facilitate its use in research and potential clinical applications. Further derivatization at the 2- and 9-positions has led to significant improvements in the in vivo activity of 9-hydroxyellipticine derivatives, providing valuable insights into their mechanism of action.[4][5]
Mechanism of Action
This compound exhibits a multimodal mechanism of action, targeting several key cellular processes involved in cancer cell proliferation and survival.
2.1 DNA Intercalation and Topoisomerase II Inhibition: One of the primary mechanisms of action of 9-hydroxyellipticine is its ability to intercalate into DNA.[6] This insertion between the base pairs of the DNA double helix disrupts the normal replication and transcription processes. Furthermore, 9-hydroxyellipticine is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[6][7][8] It acts as a topoisomerase II poison, stabilizing the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[4][5][8]
2.2 Modulation of p53 Tumor Suppressor Protein: 9-Hydroxyellipticine has been shown to selectively inhibit the phosphorylation of the p53 tumor suppressor protein.[4][9][10] In some cancer cells with mutant p53, 9-hydroxyellipticine can restore the functional wild-type activity of p53.[11] This can lead to the induction of p21, a cell cycle inhibitor, resulting in G1 and G2/M phase arrest.[11] This restoration of p53 function can sensitize cancer cells to other chemotherapeutic agents.
2.3 Inhibition of RNA Polymerase I Transcription: Recent studies have revealed that 9-hydroxyellipticine is a potent and specific inhibitor of RNA Polymerase I (Pol-I) transcription, with IC50 values in the nanomolar range in vitro and in cells.[9][12] This inhibition is independent of p53, ATM/ATR, and Topoisomerase II.[9] By targeting the interaction between the promoter recognition factor SL1 and the rRNA promoter, 9-hydroxyellipticine disrupts ribosome biogenesis, a process that is often upregulated in cancer cells to support their high proliferation rates.[9]
2.4 Oxidative Metabolism and Other Targets: 9-Hydroxyellipticine can be oxidized to reactive quinone-imine intermediates.[4][5] This process can generate reactive oxygen species, contributing to its cytotoxic effects.[1][13] Additionally, 9-hydroxyellipticine and its derivatives have been found to inhibit c-Kit kinase, a receptor tyrosine kinase involved in the survival and proliferation of certain cancer cells.[14] The compound is also known to interact with cytochrome P450 enzymes.[1]
Preclinical Data
The antitumor activity of 9-hydroxyellipticine has been evaluated in various in vitro and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa S-3 | Cervical Cancer | 1.6 | [7] |
| 293T | Kidney | 1.2 | [7] |
| B16-F10 | Melanoma | 14.79 (for a derivative) | [15] |
Table 2: In Vivo Efficacy of 9-Hydroxyellipticine
| Animal Model | Dosage | Administration | Observed Effects | Citation |
| L1210 mice leukemia | Not specified | Not specified | High activity and lack of toxicity at therapeutic dose | [2][3] |
| C57B1/6 male mice | 5 or 10 mg/kg | Intraperitoneal (IP) | Chromosome clumping, chromatid aberrations, and micronuclei formation in bone marrow cells | [7] |
Key Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cancer cell lines.[10][16]
-
Cell Seeding: Seed cells in exponential growth phase into a 96-well microplate at a density of 1 x 10⁴ cells per well.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-10 µM).
-
Treatment: After 24 hours of cell attachment, replace the medium with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT solution (2 mg/mL in PBS) to each well and incubate for 4 hours.
-
Lysis and Solubilization: Lyse the cells and solubilize the formazan crystals by adding a solution of 50% N,N-dimethylformamide containing 20% sodium dodecyl sulfate (SDS) at pH 4.5.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase II Inhibition Assay (kDNA Relaxation Assay)
This protocol is based on the principle that topoisomerase II can relax supercoiled kinetoplast DNA (kDNA), and inhibitors will prevent this relaxation.[15][17]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kDNA substrate (0.1-0.2 µg), 5x assay buffer (containing ATP), and purified human topoisomerase II enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a no-enzyme negative control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 10% SDS.
-
Protein Digestion: Add proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15 minutes to digest the protein.
-
Gel Electrophoresis: Add loading buffer to each sample and load onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Visualization: Run the gel at a high voltage until the dye front has migrated sufficiently. Visualize the DNA bands under UV light. Supercoiled kDNA will remain at the top of the gel, while relaxed DNA will migrate further. Inhibition is observed as a decrease in the amount of relaxed DNA.
Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental workflows associated with this compound.
Figure 1: Simplified signaling pathway of this compound in a cancer cell.
Figure 2: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound represents a successful outcome of rational drug design, building upon the natural anticancer properties of ellipticine. Its discovery and subsequent investigation have revealed a complex and multimodal mechanism of action that makes it a valuable compound in cancer research. By targeting fundamental cellular processes such as DNA replication and topology, ribosome biogenesis, and tumor suppressor pathways, 9-hydroxyellipticine continues to be an important tool for understanding cancer biology and a platform for the development of new therapeutic agents. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers aiming to further explore the potential of this and related compounds.
References
- 1. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antitumoral agent: 9-hydroxyellipticine. Possibility of a rational design of anticancerous drugs in the series of DNA intercalating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Antitumoral Agent: 9-Hydroxyellipticine. Possibility of a Rational Design of Anticancerous Drugs in the Series of DNA Intercalating Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. 9-Hydroxyellipticine, Hydrochloride [myskinrecipes.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autoxidation of the antitumor drug 9-hydroxyellipticine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. topogen.com [topogen.com]
An In-depth Technical Guide on the Core Mechanism of Action of 9-Hydroxyellipticine Hydrochloride as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that primarily targets DNA topoisomerase II (Topo II). This technical guide delineates the core mechanism of action of 9-hydroxyellipticine as a Topo II inhibitor, detailing its role as a topoisomerase poison. The document provides a comprehensive overview of its interaction with the Topo II-DNA cleavage complex, its DNA binding properties, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This guide consolidates quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant molecular pathways and experimental workflows to serve as a resource for researchers in oncology and drug development.
Introduction
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1] Type II topoisomerases, including the human isoforms Topo IIα and Topo IIβ, function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through before religating the break.[1] This catalytic cycle is a critical target for a class of anticancer drugs known as topoisomerase poisons. These agents do not inhibit the catalytic activity of the enzyme but rather stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[2] This stabilization converts the essential enzyme into a cellular toxin, leading to the accumulation of permanent DNA double-strand breaks and subsequently triggering cell death pathways.[2]
9-Hydroxyellipticine is a prominent member of the ellipticine family of alkaloids and has demonstrated significant cytotoxic activity against various cancer cell lines.[3] Its anticancer properties are largely attributed to its function as a Topo II poison.[3] This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound.
Mechanism of Action: A Topoisomerase II Poison
The primary mechanism through which 9-hydroxyellipticine exerts its cytotoxic effects is by acting as a topoisomerase II poison. This involves a multi-step process that ultimately leads to the stabilization of the Topo II-DNA cleavage complex.
DNA Intercalation
A crucial initial step in the action of 9-hydroxyellipticine is its intercalation into the DNA double helix.[4] Spectroscopic studies have shown that 9-hydroxyellipticine exhibits two main binding modes with DNA: an intercalative mode and a stacked binding mode in the major groove.[5][4] The intercalative binding is favored at lower drug concentrations.[5][4] Molecular dynamics simulations suggest that the pyridine ring of the ellipticine chromophore is positioned in the major groove of the DNA. This intercalation is thought to distort the DNA conformation, creating a favorable binding site for topoisomerase II and facilitating the subsequent formation of the ternary drug-enzyme-DNA complex. Studies have indicated that the residence time of 9-hydroxyellipticine is significantly increased in GC-rich DNA, which may correlate with its cytotoxic properties.[6]
Stabilization of the Topoisomerase II-DNA Cleavage Complex
Following intercalation, 9-hydroxyellipticine traps the topoisomerase II enzyme in its cleavage complex state. The catalytic cycle of topoisomerase II involves the cleavage of both DNA strands, passage of another DNA duplex through the break, and subsequent religation of the cleaved strands. 9-Hydroxyellipticine and its derivatives interfere with the religation step of this process.[7] By stabilizing the cleavage complex, 9-hydroxyellipticine effectively converts the enzyme into a DNA-damaging agent, leading to an accumulation of protein-linked DNA double-strand breaks.[3][8]
dot graph TD { node[shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];
} caption: "Mechanism of Topoisomerase II Poisoning by 9-Hydroxyellipticine."
Quantitative Data
The following tables summarize the available quantitative data for 9-hydroxyellipticine and related compounds regarding their cytotoxic and topoisomerase II-inhibitory activities.
Table 1: Cytotoxicity of 9-Hydroxyellipticine and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Hydroxyellipticine | Hela S-3 | 1.6 | [9] |
| 9-Hydroxyellipticine | 293T | 1.2 | [9] |
| Celiptium (a 9-hydroxyellipticine derivative) | NCI N417 (SCLC) | 9 | [8] |
| Detalliptinium (a 9-hydroxyellipticine derivative) | NCI N417 (SCLC) | 8 | [8] |
| Ellipticine | HepG2 | 4.1 | [10] |
Table 2: Inhibition of Topoisomerase II Activity by Ellipticine Derivatives
| Compound | Assay | Target | IC50 (µM) | Reference |
| Ellipticine Derivative (ET-1) | Decatenation | Human Topo IIα | ~100 | [11] |
| Ellipticine Derivative (ET-2) | Decatenation | Human Topo IIα | ~50 | [11] |
| Ellipticine | Decatenation | Human Topo IIα | >5000 | [11] |
Note: Specific IC50 values for the inhibition of topoisomerase II decatenation activity by this compound were not explicitly found in the reviewed literature. The data presented for ellipticine derivatives provide a comparative context.
Downstream Cellular Effects
The stabilization of the Topo II-DNA cleavage complex by 9-hydroxyellipticine initiates a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with ellipticine and its derivatives, including 9-hydroxyellipticine, has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases.[12] This arrest prevents cells with damaged DNA from proceeding through the cell cycle, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.
Induction of Apoptosis
The accumulation of irreparable DNA double-strand breaks is a potent signal for the initiation of apoptosis. 9-Hydroxyellipticine has been demonstrated to induce apoptosis in various cancer cell lines.[12][13] The apoptotic signaling cascade involves multiple pathways, with the p53 tumor suppressor protein and the Mitogen-Activated Protein Kinase (MAPK) pathway playing significant roles.
p53 Signaling Pathway: 9-Hydroxyellipticine has been shown to inhibit the phosphorylation of mutant p53 protein.[12][13] This can lead to the accumulation of dephosphorylated mutant p53, which may restore some of its wild-type functions, including the transactivation of pro-apoptotic genes like Bax.[13] Ellipticine treatment has also been associated with the upregulation of p53 and the Fas/APO-1 receptor, initiating the extrinsic apoptotic pathway.[10]
MAPK Signaling Pathway: The MAPK pathway, a key regulator of cellular responses to stress, is also implicated in 9-hydroxyellipticine-induced apoptosis. Stress-activated JNK and p38 MAPKs are known to mediate pro-apoptotic processes.[7] Activation of these kinases can lead to the phosphorylation of various downstream targets that promote apoptosis. While the direct link between 9-hydroxyellipticine and specific MAPK pathway components requires further elucidation, the induction of cellular stress by DNA damage is a known activator of this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of topoisomerase II inhibitors like 9-hydroxyellipticine.
Topoisomerase II Decatenation Assay
This assay measures the catalytic activity of Topo II by its ability to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).
-
Materials:
-
Purified human Topo IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO or water)
-
5x Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose, TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final volume, combine:
-
2 µL of 10x Topo II reaction buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
Variable concentrations of this compound or vehicle control (DMSO).
-
Nuclease-free water to bring the volume to 18 µL.
-
-
Initiate the reaction by adding 2 µL of diluted Topo II enzyme (a pre-determined amount sufficient to cause complete decatenation in the absence of inhibitor).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
dot graph G { rankdir=LR; node [shape=plaintext];
} caption: "Workflow for the Topoisomerase II Decatenation Assay."
In Vitro DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the Topo II-DNA cleavage complex.
-
Materials:
-
Purified human Topo IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II reaction buffer
-
This compound stock solution
-
SDS solution (e.g., 10%)
-
Proteinase K solution (e.g., 20 mg/mL)
-
5x Loading dye
-
Agarose, TAE or TBE buffer
-
Ethidium bromide
-
-
Procedure:
-
Set up reaction mixtures as described in the decatenation assay, but replace kDNA with supercoiled plasmid DNA and omit ATP (cleavage can occur in the absence of ATP).
-
Add Topo II enzyme and incubate at 37°C for 15-30 minutes.
-
Add 1% SDS and 0.5 mg/mL proteinase K to each reaction to denature the enzyme and digest the protein. Incubate at 37°C for 30 minutes.
-
Add 5x loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the gel. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization, wash with PBS, and count.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14][15]
-
Conclusion
This compound is a potent topoisomerase II poison that exerts its anticancer activity through a well-defined mechanism of action. By intercalating into DNA and stabilizing the Topo II-DNA cleavage complex, it induces the formation of persistent DNA double-strand breaks. This genomic damage triggers downstream cellular responses, including cell cycle arrest and apoptosis, which are mediated by key signaling pathways such as the p53 and MAPK pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of 9-hydroxyellipticine and other novel topoisomerase II inhibitors. A thorough understanding of these molecular mechanisms is paramount for the rational design and development of more effective and targeted cancer chemotherapeutics.
References
- 1. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gain‐of‐function p53 activates multiple signaling pathways to induce oncogenicity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of drug-DNA interactions: a comparative temperature jump study of ellipticinium and 9-hydroxy ellipticinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase II can unlink replicating DNA by precatenane removal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of caspase-9 through phosphorylation at Thr 125 by ERK MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Process of DNA Intercalation by 9-Hydroxyellipticine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent with a multifaceted mechanism of action. A primary mode of its cytotoxic activity involves the direct interaction with DNA through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This guide provides a comprehensive technical overview of the DNA intercalation process by this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated molecular and cellular pathways.
Introduction
Ellipticine and its derivatives have long been a subject of interest in cancer research due to their significant antitumor properties. 9-Hydroxyellipticine, in particular, has demonstrated enhanced activity, which is attributed in part to its high affinity for DNA.[1][2] The intercalation of 9-hydroxyellipticine into the DNA helix induces structural distortions, including unwinding and lengthening of the DNA strand, which subsequently interferes with critical cellular processes such as DNA replication and transcription.[3][4] Beyond simple intercalation, the biological effects of 9-hydroxyellipticine are complex, involving the inhibition of topoisomerase II, modulation of p53 protein phosphorylation, and inhibition of telomerase activity.[5][6][7][8][9] Understanding the molecular intricacies of its interaction with DNA is paramount for the rational design of novel and more effective anticancer drugs.
Mechanism of DNA Intercalation
Spectroscopic and molecular dynamics studies have revealed that this compound exhibits two primary modes of binding to DNA: a classical intercalation mode and a major groove stacking mode.[3][10] The prevalence of each binding mode is influenced by factors such as the drug-to-DNA ratio and the specific DNA sequence.[3][10]
-
Intercalation: At low drug concentrations, the planar ellipticine ring system inserts itself between adjacent base pairs of the DNA double helix. Molecular dynamics simulations suggest that in this intercalated state, the hydroxyl group of 9-hydroxyellipticine is positioned in the minor groove, forming hydrogen bonds with surrounding water molecules, while the pyridine ring extends into the major groove.[3][10] This insertion causes a localized unwinding of the DNA helix.
-
Major Groove Stacking: As the concentration of 9-hydroxyellipticine increases, a second binding mode becomes more prominent, characterized by the formation of drug oligomers that stack in the major groove of the DNA.[3][10] This mode is more favorable with GC-rich DNA sequences.[10]
The following diagram illustrates the dual binding modes of 9-hydroxyellipticine with DNA.
Quantitative Data on DNA Binding
The interaction of this compound with DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize the binding and thermodynamic parameters for the interaction with calf thymus DNA.
Table 1: Binding Parameters for 9-Hydroxyellipticine and Calf Thymus DNA
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 2.0 x 106 M-1 | Spectrophotometry | Aggarwal et al., 1983 |
| Number of Binding Sites (n) | 0.20 per nucleotide | Spectrophotometry | Aggarwal et al., 1983 |
Table 2: Thermodynamic Parameters for the Interaction of 9-Hydroxyellipticine with Calf Thymus DNA
| Parameter | Value | Method | Reference |
| Enthalpy (ΔH°) | -6.5 kcal/mol | Calorimetry | Aggarwal et al., 1983 |
| Entropy (ΔS°) | +6.0 cal/mol·K | Calorimetry | Aggarwal et al., 1983 |
| Gibbs Free Energy (ΔG°) | -8.3 kcal/mol | Calorimetry | Aggarwal et al., 1983 |
Experimental Protocols
The study of DNA intercalation by this compound employs a suite of biophysical techniques. Below are detailed protocols for key experiments.
UV-Visible Spectrophotometry
This technique is used to monitor the changes in the absorption spectrum of 9-hydroxyellipticine upon binding to DNA, which can be used to determine the binding constant and stoichiometry.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA stock solution (e.g., 10 mg/mL in buffer)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a working solution of this compound (e.g., 20 µM) in the binding buffer.
-
Determine the concentration of the DNA stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.
-
Perform a titration by adding increasing aliquots of the DNA stock solution to a fixed concentration of the 9-hydroxyellipticine solution in the cuvette.
-
After each addition of DNA, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum from 200 to 500 nm.
-
Correct the spectra for the absorbance of DNA itself by subtracting a corresponding blank spectrum containing only DNA at the same concentration.
-
Analyze the changes in absorbance at the wavelength of maximum absorbance (λmax) of the drug to determine the binding constant (Kb) and the number of binding sites (n) using a Scatchard plot or by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation.[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions. The intrinsic fluorescence of 9-hydroxyellipticine is often quenched or enhanced upon intercalation, providing a means to quantify the binding affinity.
Materials:
-
This compound stock solution
-
Calf Thymus DNA stock solution
-
Binding buffer
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 µM) in the binding buffer.
-
Set the excitation wavelength of the fluorometer to the λmax of absorption for 9-hydroxyellipticine and record the emission spectrum.
-
Titrate the drug solution with increasing concentrations of DNA.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.
-
Monitor the change in fluorescence intensity at the emission maximum.
-
The binding constant can be determined by analyzing the fluorescence quenching or enhancement data using the Stern-Volmer equation or by fitting to a binding isotherm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the CD spectrum of DNA.
Materials:
-
This compound stock solution
-
Calf Thymus DNA stock solution
-
Binding buffer
-
CD-grade quartz cuvette
-
Circular dichroism spectropolarimeter
Procedure:
-
Prepare a solution of DNA (e.g., 100 µM) in the binding buffer.
-
Record the CD spectrum of the DNA solution from 220 to 320 nm.
-
Add increasing amounts of the this compound stock solution to the DNA solution.
-
After each addition, mix and equilibrate for 5 minutes before recording the CD spectrum.
-
Observe the changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively) and any induced CD signals in the region of drug absorption.
-
These spectral changes provide qualitative information about the binding mode and the extent of conformational changes in the DNA.
The following diagram outlines the general experimental workflow for studying DNA intercalation.
Cellular Signaling Pathways
The anticancer activity of this compound is not solely due to its DNA intercalating ability but also stems from its interference with key cellular signaling pathways.
Topoisomerase II Inhibition
9-Hydroxyellipticine is a known inhibitor of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the covalent complex between topoisomerase II and DNA (the "cleavable complex"), 9-hydroxyellipticine leads to the accumulation of DNA strand breaks, which can trigger apoptosis.
Modulation of p53
9-Hydroxyellipticine has been shown to inhibit the phosphorylation of the p53 tumor suppressor protein.[8] This can lead to the accumulation of dephosphorylated, active p53, which can in turn induce cell cycle arrest and apoptosis.[8]
Telomerase Inhibition
Telomerase is an enzyme that maintains telomere length and is crucial for the immortalization of cancer cells. 9-Hydroxyellipticine has been found to inhibit telomerase activity, which can lead to telomere shortening and eventual cell senescence or apoptosis.[9]
The following diagram illustrates the interconnected signaling pathways affected by 9-hydroxyellipticine.
Conclusion
This compound is a promising anticancer agent that exerts its cytotoxic effects through a combination of DNA intercalation and interference with critical cellular pathways. Its ability to bind to DNA with high affinity and disrupt its structure, coupled with its inhibitory effects on topoisomerase II and telomerase, and its modulation of the p53 pathway, make it a molecule of significant interest in drug development. The experimental protocols and data presented in this guide provide a framework for the continued investigation of 9-hydroxyellipticine and the development of next-generation ellipticine-based cancer therapeutics.
References
- 1. Circular Dichroism for the Analysis of Protein–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]
- 6. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Alkaloid Ellipticine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the parent compound ellipticine, a naturally occurring alkaloid with significant interest in the field of oncology. This document details its primary natural sources, geographical distribution, and comprehensive methodologies for its isolation and purification.
Natural Sources and Geographical Distribution
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) is a potent anti-cancer agent first isolated in 1959.[1] It is primarily found in woody plant species belonging to the Apocynaceae family. The principal genera known to produce ellipticine and its derivatives are Ochrosia, Rauvolfia, and Aspidosperma.[2]
Primary Natural Sources:
-
Ochrosia elliptica : This small tropical evergreen tree, native to Australia and New Caledonia, is the original and most well-documented source of ellipticine, from which the compound derives its name.[2][3] Ellipticine and its derivatives have been isolated from the leaves, bark, and roots of this plant.[1][4]
-
Rauvolfia sandwicensis : This species, endemic to the Hawaiian Islands, is another notable source of ellipticine.[2]
-
Aspidosperma species : Various species within this genus, found in South America, are also known to contain ellipticine. For instance, Aspidosperma williansii has been cited as a source of this alkaloid.[5]
The geographical distribution of these plant sources is predominantly in tropical and subtropical regions, including Australia, Southeast Asia, Oceania, and South America.[3][4]
Quantitative Data on Ellipticine and Derivative Yields
The concentration of ellipticine and its derivatives can vary significantly depending on the plant species, the specific organ, and geographical location. The following table summarizes available quantitative data from the literature.
| Plant Species | Plant Part | Compound | Yield/Concentration | Reference(s) |
| Ochrosia elliptica | Roots | 9-Methoxyellipticine | 28 mg / 100 g (0.028%) | [1] |
| Aspidosperma subincanum | Bark | Ellipticine & derivatives | 0.063% | [2] |
Note: Data on the specific yield of the parent compound ellipticine from different parts of Ochrosia elliptica is not consistently reported in a comparative manner in the available literature.
Experimental Protocols for Isolation and Purification
The isolation of ellipticine from its natural sources generally follows a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following is a detailed methodology based on established protocols for ellipticine and its derivatives.
Extraction of Crude Alkaloids
-
Plant Material Preparation : Air-dry the plant material (e.g., powdered roots, leaves, or bark) to a constant weight.
-
Defatting : Macerate the powdered plant material with a non-polar solvent, such as n-hexane, for approximately 48 hours at room temperature. This step removes lipids and other non-polar compounds. Filter and discard the solvent.
-
Alkalinization : Moisten the defatted plant material with a 25% aqueous ammonia solution and let it stand for 2 hours. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
-
Solvent Extraction : Extract the alkalinized powder with a chlorinated solvent, such as dichloromethane (CH₂Cl₂), using a percolator or Soxhlet apparatus. Repeat the extraction multiple times (e.g., 4x) to ensure complete recovery of the alkaloids.
-
Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude alkaloidal fraction.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification : Dissolve the crude alkaloidal fraction in a dilute acid solution (e.g., 2% sulfuric acid). This converts the basic alkaloids into their salt form, which are soluble in the aqueous phase.
-
Washing : Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or acidic impurities, which will remain in the organic phase. Discard the organic phase.
-
Basification : Make the acidic aqueous solution alkaline (pH ~9) by the dropwise addition of a base, such as 25% aqueous ammonia. This will precipitate the alkaloids in their free base form.
-
Final Extraction : Extract the basified aqueous solution multiple times with dichloromethane. The free alkaloid bases will partition into the organic layer.
-
Drying and Concentration : Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield a purified total alkaloidal fraction.
Chromatographic Purification of Ellipticine
-
Column Preparation : Pack a flash chromatography column with silica gel HP as the stationary phase.
-
Sample Loading : Dissolve the purified total alkaloidal fraction in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column using a dry load method.
-
Elution Gradient : Elute the column with a gradient of increasing polarity. A typical mobile phase system starts with 100% dichloromethane, followed by a gradual increase in the proportion of methanol (e.g., 5%, 10%, 15% methanol in dichloromethane), and finally flushing with 100% methanol.
-
Fraction Collection and Analysis : Collect the eluting fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing ellipticine.
-
Final Purification : Combine the pure fractions and evaporate the solvent to obtain crystalline ellipticine. The purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Ellipticine Isolation
The following diagram illustrates the key steps in the isolation and purification of ellipticine from its natural source.
Signaling Pathway of Ellipticine-Induced Apoptosis
Ellipticine exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) in cancer cells. A key mechanism involves the activation of the p53 tumor suppressor protein, which orchestrates a cascade of events leading to cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
References
Spectroscopic Profile of 9-Hydroxyellipticine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticine hydrochloride is a potent antineoplastic agent belonging to the pyridocarbazole family of alkaloids. Its mechanism of action is primarily attributed to its role as a topoisomerase II inhibitor and an intercalating agent, leading to the stabilization of the topoisomerase II-DNA cleavable complex and subsequent cell death.[1][2] More recent studies have also identified it as a selective inhibitor of RNA polymerase I transcription.[3][4] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new analytical methods for pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, including detailed methodologies and a visualization of its primary mechanism of action.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, monohydrochloride | [5] |
| Molecular Formula | C₁₇H₁₄N₂O · HCl | [6][7] |
| Molecular Weight | 298.8 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Solubility | Slightly soluble in DMSO (warmed) and Methanol | [5] |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound provides key information for its molecular weight confirmation.
| Ion | m/z |
| [M+H]⁺ | 263.2 |
Note: The observed mass corresponds to the free base (9-Hydroxyellipticine).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the carbazole and pyridine ring systems, as well as signals for the two methyl groups and the hydroxyl and amine protons. The aromatic protons would likely appear in the downfield region (δ 7.0-9.0 ppm), while the methyl protons would be in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, with the aromatic and heterocyclic carbons resonating at lower field (δ 100-160 ppm) and the methyl carbons at higher field.
UV-Visible Spectroscopy
UV-Visible spectroscopy is useful for quantitative analysis and for studying the interaction of this compound with biological macromolecules like DNA. The complex aromatic structure of the molecule results in characteristic absorption bands in the UV and visible regions. Specific absorption maxima (λmax) are dependent on the solvent and pH.
Fluorescence Spectroscopy
This compound is a fluorescent molecule. Fluorescence spectroscopy can be employed to study its binding to DNA and other cellular targets with high sensitivity. The excitation and emission wavelengths are crucial parameters for such studies.
Experimental Protocols
Mass Spectrometry
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured in positive ion mode to observe the protonated molecule [M+H]⁺.
NMR Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and for quantitative analysis.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a buffer solution). Serial dilutions are then made to obtain concentrations within the linear range of the spectrophotometer.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm. The solvent is used as a blank. The wavelength of maximum absorbance (λmax) is determined.
Fluorescence Spectroscopy
Objective: To determine the fluorescence properties of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used.
-
Data Acquisition: The excitation spectrum is first recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength. Then, the emission spectrum is recorded by exciting the sample at the determined excitation maximum and scanning the emission wavelengths.
Mechanism of Action Visualization
Inhibition of Topoisomerase II
This compound exerts its cytotoxic effects in part by targeting DNA topoisomerase II. The drug intercalates into the DNA and stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately apoptosis.
Caption: Inhibition of Topoisomerase II by this compound.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of this compound involves sample preparation followed by analysis using various spectroscopic techniques to obtain data for structural confirmation and quantification.
Caption: General workflow for spectroscopic analysis of 9-Hydroxyellipticine HCl.
References
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduced DNA topoisomerase II activity and drug-stimulated DNA cleavage in 9-hydroxyellipticine resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
9-Hydroxyellipticine Hydrochloride: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 9-Hydroxyellipticine hydrochloride, a potent anti-tumor agent, for researchers, scientists, and professionals in drug development. This document outlines its core molecular properties, mechanisms of action, and detailed experimental protocols.
Core Molecular Data
This compound is a derivative of the plant alkaloid ellipticine.[1] Its chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₄N₂O • HCl | [1][2][3] |
| Molecular Weight | 298.77 g/mol | [3][4][5] |
| CAS Number | 52238-35-4 | [1][2][4] |
| Synonyms | 9-OH-Ellipticine, NSC 210717 | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in DMSO (warmed) and Methanol | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach, primarily targeting fundamental cellular processes related to DNA replication and integrity. Its key mechanisms of action include:
-
DNA Intercalation: The planar aromatic structure of 9-Hydroxyellipticine allows it to insert itself between the base pairs of DNA.[5] This intercalation distorts the DNA helix, interfering with the processes of replication and transcription.[5]
-
Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptotic cell death.
-
Modulation of p53 Phosphorylation: Studies have shown that this compound can inhibit the phosphorylation of the tumor suppressor protein p53 in a concentration-dependent manner.[2][4] This modulation of p53 activity is thought to contribute to its anticancer effects, potentially by inducing apoptosis.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
DNA Intercalation Assay
This assay is designed to determine the ability of this compound to unwind supercoiled plasmid DNA, a hallmark of intercalating agents.
Principle: DNA intercalators increase the length of the DNA molecule and unwind the double helix. This change in topology can be visualized by agarose gel electrophoresis, as the intercalator-bound plasmid will migrate differently from the supercoiled or relaxed forms.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mM EDTA, 30 µg/mL BSA)
-
Loading Dye
-
Agarose Gel (1%) with Ethidium Bromide
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add Topoisomerase I to the reaction mixture to relax the plasmid DNA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Add loading dye to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Visualize the DNA bands under UV light. An increase in negatively supercoiled DNA with increasing concentrations of the compound indicates intercalation.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay assesses the inhibitory effect of this compound on the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can separate interlocked DNA circles (catenanes), typically from kinetoplast DNA (kDNA). Inhibitors of this enzyme will prevent the release of minicircles from the kDNA network.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, 100 µg/mL albumin)
-
Loading Dye
-
Agarose Gel (1%) with Ethidium Bromide
Procedure:
-
Set up reaction tubes on ice.
-
Add assay buffer, kDNA, and varying concentrations of this compound to each tube.
-
Add human topoisomerase II to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 10% SDS).
-
Add loading dye and load the samples onto an agarose gel.
-
Perform electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of released minicircles and an increase in the amount of kDNA remaining in the well.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of a cancer cell line.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can measure the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Changes in the percentage of cells in each phase of the cell cycle indicate the compound's effect.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
The Core Biological Interactions of 9-Hydroxyellipticine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent anti-cancer agent that has garnered significant interest within the research and drug development community. Its cytotoxic effects are primarily attributed to its interactions with fundamental cellular processes, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core biological interactions of this compound, with a focus on its mechanisms of action, cellular targets, and the signaling pathways it modulates. The information is presented to be a valuable resource for professionals engaged in oncology research and the development of novel therapeutics.
Primary Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily targeting DNA and essential nuclear enzymes.
DNA Intercalation
One of the principal mechanisms of action of 9-Hydroxyellipticine is its ability to intercalate into the DNA double helix. This process involves the insertion of its planar aromatic ring system between the base pairs of the DNA. This interaction leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately inhibiting cell proliferation.
Inhibition of Topoisomerase II
This compound is a well-documented inhibitor of DNA topoisomerase II. This enzyme plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA. By stabilizing the covalent intermediate of the topoisomerase II-DNA complex, known as the "cleavable complex," 9-Hydroxyellipticine prevents the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which triggers a DNA damage response and can ultimately lead to apoptotic cell death.
Cellular Targets and Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa S-3 | Cervical Cancer | 1.6 | [1] |
| 293T | Kidney | 1.2 | [1] |
| SW480 | Colon Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM | [2] |
| Lewis Lung Carcinoma | Lung Cancer | Concentration-dependent inhibition of p53 phosphorylation from 0.1 to 100 µM | [2] |
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical aspect of its anti-tumor activity and is mediated through the activation of specific signaling pathways.
The Intrinsic Apoptosis Pathway
Evidence suggests that this compound primarily activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, such as the DNA damage caused by topoisomerase II inhibition. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Cytochrome c Release: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome.
-
Caspase Activation: The apoptosome activates the initiator caspase, Caspase-9, which in turn activates the executioner caspase, Caspase-3. Activated Caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
A critical regulatory step in the intrinsic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. 9-Hydroxyellipticine has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state.
Role of p53
The tumor suppressor protein p53 plays a significant role in mediating the cellular response to DNA damage. Following treatment with 9-Hydroxyellipticine, p53 can be activated, leading to either cell cycle arrest, allowing for DNA repair, or the induction of apoptosis if the damage is too severe. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax. Furthermore, 9-Hydroxyellipticine has been observed to cause selective inhibition of p53 protein phosphorylation, which may contribute to its cytotoxic activity[2].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[3][4][5][6]
Topoisomerase II Inhibition (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is the unlinking of catenated DNA networks.
Principle: Topoisomerase II decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual minicircles. Inhibitors of the enzyme prevent this process. The different DNA forms (catenated network vs. decatenated circles) can be separated by agarose gel electrophoresis.
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl2, ATP, and DTT), kDNA substrate, and purified human topoisomerase II enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate as lower molecular weight bands.
-
Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the formation of decatenated minicircles with increasing concentrations of this compound.[7][8][9][10][11]
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected, for example, by fluorescence microscopy or flow cytometry.
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound for the desired time to induce apoptosis. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or a fluorescently tagged dUTP) in a humidified chamber at 37°C.
-
Detection (for BrdUTP): If using BrdUTP, incubate the cells with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide to visualize all cells.
-
Microscopy and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs. The percentage of apoptotic cells can be quantified.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes modulated by this compound provide a clearer understanding of its mechanism of action.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Experimental workflow for the Topoisomerase II decatenation assay.
Caption: The intrinsic apoptosis pathway induced by 9-Hydroxyellipticine HCl.[2][17][18][19][20][21][22][23][]
Conclusion
This compound is a promising anti-cancer agent with a well-defined, multi-modal mechanism of action. Its ability to intercalate into DNA and inhibit topoisomerase II leads to significant DNA damage, which in turn activates the intrinsic pathway of apoptosis, often in a p53-dependent manner. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this and similar compounds. A thorough understanding of these fundamental biological interactions is crucial for the rational design of novel cancer therapies and for optimizing the clinical application of existing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. phcogrev.com [phcogrev.com]
- 10. researchgate.net [researchgate.net]
- 11. topogen.com [topogen.com]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TUNEL Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
The Role of 9-Hydroxyellipticine Hydrochloride in Inhibiting p53 Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which 9-Hydroxyellipticine hydrochloride (9-HE), an antitumor alkaloid, inhibits the phosphorylation of the p53 tumor suppressor protein. This document details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.
Executive Summary
This compound is a potent inhibitor of p53 protein phosphorylation, a key post-translational modification that regulates p53's stability and activity. The primary mechanism of action involves the direct inhibition of protein kinases, notably Cyclin-Dependent Kinase 2 (CDK2). By preventing the phosphorylation of p53, particularly in cancer cells harboring mutant p53, 9-HE can lead to an accumulation of dephosphorylated p53. This, in turn, can partially restore wild-type p53 functions, including the induction of cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action: Inhibition of p53 Phosphorylation
The tumor suppressor protein p53 is a critical regulator of cellular stress responses. Its activity is tightly controlled by post-translational modifications, with phosphorylation playing a pivotal role. In many cancer cells, p53 is mutated, leading to a loss of its tumor-suppressive functions.
This compound has been shown to selectively inhibit the phosphorylation of p53 in a concentration-dependent manner.[1][2][3] This inhibitory effect is not a result of direct interaction with p53 itself, but rather through the targeting of upstream kinases responsible for p53 phosphorylation.
Targeting Cyclin-Dependent Kinase 2 (CDK2)
A primary target of 9-HE is Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation.[1][2][3] CDK2, in complex with its regulatory cyclin partners (Cyclin E or Cyclin A), is known to phosphorylate p53.[4] Specifically, CDK2 has been demonstrated to phosphorylate human p53 at serine 315 in vitro.[4]
9-HE suppresses CDK2 kinase activity, thereby preventing the phosphorylation of p53 at specific sites.[1][2][3] This leads to an accumulation of dephosphorylated p53 within the cell.
Signaling Pathway
The inhibition of CDK2 by 9-HE initiates a signaling cascade that culminates in the reactivation of p53-mediated cellular processes. The pathway can be visualized as follows:
Quantitative Data
The inhibitory effects of this compound on p53 phosphorylation and CDK2 activity have been quantified in various studies. While specific IC50 values are not consistently reported in the reviewed literature, the concentration-dependent effects are well-documented.
| Parameter | Cell Line/System | Concentration Range | Observed Effect | Reference |
| p53 Phosphorylation Inhibition | Lewis Lung Carcinoma, SW480 | 0.1 - 100 µM | Concentration-dependent inhibition | [1][2][3] |
| CDK2 Kinase Activity Inhibition | In vitro | 1 - 100 µM | Concentration-dependent suppression | [1][2][3] |
| Induction of Apoptosis | Saos-2 (mutant p53 transfected), SW480, SK-BR-3, MKN-1 | 10 µM | Induction of G1 phase apoptosis | [5][6] |
| Induction of p21WAF1/CIP1 | Human pancreatic cancer cells (mutant p53) | 1 µM | Induction of endogenous p21 | [6] |
| Cell Cycle Arrest | Human pancreatic cancer cells (mutant p53) | 1 µM | G1 and G2/M arrests | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in inhibiting p53 phosphorylation.
In Vitro p53 Phosphorylation Assay
This protocol outlines a method to assess the direct inhibitory effect of 9-HE on the phosphorylation of p53 by CDK2.
References
- 1. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare 9-Hydroxyellipticine hydrochloride solutions for experiments
These application notes provide detailed protocols for the preparation and use of 9-Hydroxyellipticine hydrochloride solutions for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a potent antineoplastic agent.[1] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, an enzyme crucial for DNA replication.[1][2] This disrupts cancer cell replication and growth.[1] It is supplied as a solid and should be handled with care, using appropriate personal protective equipment.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 52238-35-4 | [3][4] |
| Molecular Formula | C₁₇H₁₅ClN₂O | [1][3][5] |
| Molecular Weight | 298.77 g/mol | [1][3] |
| Form | Solid | [3] |
| Storage | -20°C, sealed, dry | [1][3] |
Solution Preparation
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. It is sparingly soluble in aqueous buffers; therefore, a stock solution in an organic solvent is recommended.[6]
Stock Solution Preparation (In Vitro)
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Table 2: Solubility of this compound
| Solvent | Solubility (at 25°C) | Notes |
| Water | 3 mg/mL | |
| DMSO | ~5.8 mg/mL (~19.4 mM) | May require sonication and warming. Use newly opened, anhydrous DMSO for best results.[7] |
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 2.99 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Solubilization: Vortex thoroughly. If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[7]
Working Solution Preparation (In Vitro)
Working solutions are prepared by diluting the DMSO stock solution into the appropriate cell culture medium.
Protocol:
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[7]
-
Mixing: Mix gently but thoroughly by inverting the tube or pipetting up and down.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.5%).
-
Usage: Use the freshly prepared working solutions immediately. Do not store aqueous solutions for more than one day.[6]
Solution Preparation (In Vivo)
Due to its limited aqueous solubility, specific formulations are required for in vivo experiments. It is recommended to prepare these solutions fresh on the day of use.[7]
Protocol for a Vehicle Formulation:
This protocol is adapted from methods used for the related compound, ellipticine, and aims to create a clear solution.[7]
-
Prepare Stock: Prepare a stock solution in DMSO (e.g., 8.4 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following solvents in order, mixing after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Add Drug: Add 100 µL of the DMSO stock solution to the vehicle and mix thoroughly.
-
Final Dilution: Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is formed.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.
Workflow:
Methodology:
-
Cell Seeding: Seed cells in exponential growth phase into a 96-well microplate at a density of 1 x 10⁴ cells per well.[7] Incubate overnight to allow for cell attachment.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM).[7] Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., 50% N,N-dimethylformamide containing 20% SDS) to dissolve the formazan crystals.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism. It intercalates into DNA and inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and recombination.[1][2] This leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks and ultimately triggering apoptosis.[2] The compound's activity is also linked to the phosphorylation of p53 suppressor proteins.[2]
References
- 1. 9-Hydroxyellipticine, Hydrochloride [myskinrecipes.com]
- 2. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of 9-Hydroxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies and animal models relevant to the research of 9-Hydroxyellipticine hydrochloride, a promising anti-cancer agent. The following sections detail its mechanism of action, summarize key in vivo data, and provide established experimental protocols for its evaluation.
Introduction
9-Hydroxyellipticine, a derivative of the plant alkaloid ellipticine, has demonstrated significant antitumor activity, particularly against leukemia.[1][2] Its primary mechanisms of action are the inhibition of topoisomerase II and the modulation of the p53 tumor suppressor protein.[3][4][5] As a DNA intercalating agent, it disrupts DNA replication and repair processes in cancer cells.[2][3] This document serves as a guide for researchers designing and conducting preclinical in vivo studies to further evaluate the efficacy, toxicity, and pharmacokinetics of this compound.
Mechanism of Action
9-Hydroxyellipticine exerts its anti-cancer effects through a multi-faceted approach targeting key cellular processes involved in cancer cell proliferation and survival.
-
Topoisomerase II Inhibition: The compound intercalates into DNA and stabilizes the topoisomerase II-DNA cleavable complex. This action prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.
-
p53 Signaling Pathway Modulation: 9-Hydroxyellipticine has been shown to inhibit the phosphorylation of the p53 protein.[4][5] In cancer cells with mutant p53, this can lead to the accumulation of dephosphorylated mutant p53, which may induce apoptosis.[4][5]
Animal Models
The most extensively used animal model for evaluating the in vivo efficacy of this compound is the murine L1210 leukemia model.[1][2][6] This syngeneic model is valuable for its reproducibility and relevance in studying hematological malignancies.
Key Animal Models:
-
L1210 Leukemia in DBA/2 Mice: This is the classical and most frequently cited model for 9-Hydroxyellipticine research. L1210 is a lymphocytic leukemia cell line of murine origin.
-
Other Potential Models: While less documented for this specific compound, other models used for general anti-cancer drug screening could be employed, such as xenograft models using human cancer cell lines in immunodeficient mice.
Data Presentation
The following tables summarize the available qualitative and conceptual quantitative data for this compound from in vivo studies. It is important to note that specific quantitative values for efficacy, toxicity, and pharmacokinetics are not consistently available in the public domain and may require targeted experimental determination.
Table 1: In Vivo Efficacy of this compound against L1210 Leukemia
| Animal Model | Administration Route | Dosing Schedule | Efficacy Endpoint | Observed Outcome |
| DBA/2 Mice | Intraperitoneal (IP) | Single or multiple doses post-tumor inoculation | Increased Lifespan (%ILS) | High anti-leukemic activity observed at low doses.[1] A leveling-off of the dose-response curve is seen at higher doses.[1] |
| DBA/2 Mice | Intravenous (IV) | Single or multiple doses post-tumor inoculation | Increased Lifespan (%ILS) | Demonstrates antitumor activity, with efficacy potentially influenced by drug distribution to sanctuary sites like the brain.[1] |
Table 2: In Vivo Toxicity Profile of this compound
| Animal Model | Administration Route | Parameter | Value | Notes |
| Mice | Intraperitoneal (IP) / Intravenous (IV) | LD50 | Not explicitly reported in reviewed literature. | Stated to have a lack of toxicity at therapeutic doses.[2] High doses show diminishing antitumor effect rather than increased toxicity.[1] |
| General | Not specified | General Observations | Well-tolerated at effective doses. | Further dose-escalation studies are required to establish a definitive toxicity profile. |
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Parameter | Value | Notes |
| Mice | Not specified | Cmax | Not explicitly reported in reviewed literature. | As a metabolite of other ellipticine compounds, its formation and clearance are dependent on the parent drug's pharmacokinetics. |
| Tmax | Not explicitly reported in reviewed literature. | |||
| AUC | Not explicitly reported in reviewed literature. | |||
| Clearance | Not explicitly reported in reviewed literature. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
L1210 Murine Leukemia Model for Efficacy Studies
This protocol outlines the steps for evaluating the antitumor activity of this compound against L1210 leukemia in mice.
Materials:
-
L1210 lymphocytic leukemia cells (e.g., ATCC® CCL-219™)
-
DBA/2 mice (female, 6-8 weeks old)
-
This compound
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Hemocytometer or automated cell counter
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture L1210 cells according to the supplier's recommendations to expand the cell number for inoculation.
-
Tumor Inoculation:
-
Harvest L1210 cells from culture and wash with sterile PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Resuspend cells in sterile PBS to a final concentration of 1 x 10^6 cells/mL.
-
Inoculate each DBA/2 mouse intraperitoneally (IP) with 0.1 mL of the cell suspension (1 x 10^5 cells per mouse).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO, further diluted in PBS). The final vehicle concentration should be non-toxic to the animals.
-
On a predetermined schedule (e.g., starting 24 hours post-inoculation), administer the drug solution to the treatment group via the desired route (e.g., IP or IV). A control group should receive the vehicle only.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Record the day of death for each mouse.
-
-
Data Analysis:
-
Calculate the median survival time (MST) for the control and treated groups.
-
Determine the percentage increase in lifespan (%ILS) using the following formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for L1210 leukemia in vivo efficacy study.
Signaling Pathway of this compound
Caption: Mechanism of action for 9-Hydroxyellipticine HCl.
References
- 1. Antitumor activity of 9-hydroxyellipticine (NSC 210717) ON L1210 mouse leukemia and the effect of route of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic and antitumoral effects of ellipticine derivatives on mouse L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [A new antitumor compound: hydroxy-9 ellipticin. Effect on mouse L 1210 leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Delivery of 9-Hydroxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxyellipticine, a potent derivative of the anti-cancer alkaloid ellipticine, has demonstrated significant therapeutic potential. Its mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and modulation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells. However, its clinical application is often hampered by poor aqueous solubility and non-specific toxicity. Advanced drug delivery systems, such as liposomes and polymeric nanoparticles, offer promising strategies to overcome these limitations by enhancing solubility, improving bioavailability, and enabling targeted delivery to tumor tissues. This document provides an overview of these delivery methods, including detailed protocols for their preparation and characterization, as well as methodologies for in vitro and in vivo evaluation.
Introduction to 9-Hydroxyellipticine Hydrochloride
9-Hydroxyellipticine is a tetracyclic alkaloid that exhibits a multi-modal anti-cancer activity. Its planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, it acts as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.[1] 9-Hydroxyellipticine has also been shown to selectively inhibit the phosphorylation of the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[2] Despite its potent anti-neoplastic properties, its hydrophobicity necessitates the use of specialized formulation strategies to enable effective administration and reduce off-target effects.
Drug Delivery Systems for this compound
The encapsulation of this compound into nanocarriers can improve its pharmacokinetic profile and therapeutic index. Liposomes and polymeric nanoparticles are two of the most extensively studied platforms for this purpose.
Liposomal Delivery
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs, are biocompatible, and can be modified for targeted delivery. For the hydrophobic 9-Hydroxyellipticine, it would primarily be entrapped within the lipid bilayer of the liposome.
Polymeric Nanoparticle Delivery
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They can be formulated from a variety of biodegradable and biocompatible polymers. The drug can be encapsulated within the polymer matrix or adsorbed onto the surface. These nanoparticles can protect the drug from degradation, control its release, and be functionalized for tumor targeting.
Quantitative Data Summary
Specific quantitative data for this compound nanoformulations is limited in the publicly available literature. The following tables provide a representative structure for presenting such data, which would be populated with experimental results.
Table 1: Physicochemical Characterization of this compound Loaded Nanoparticles
| Formulation ID | Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| 9HE-Lipo-01 | Liposomes | Data not available | Data not available | Data not available | Data not available | Data not available |
| 9HE-PLGA-01 | PLGA Nanoparticles | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Drug Release of this compound from Nanoformulations
| Formulation ID | Time (hours) | Cumulative Release (%) - pH 5.5 | Cumulative Release (%) - pH 7.4 |
| 9HE-Lipo-01 | 2 | Data not available | Data not available |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 48 | Data not available | Data not available | |
| 9HE-PLGA-01 | 2 | Data not available | Data not available |
| 8 | Data not available | Data not available | |
| 24 | Data not available | Data not available | |
| 48 | Data not available | Data not available |
Table 3: In Vivo Efficacy of this compound Nanoformulations in a Xenograft Mouse Model
| Treatment Group | Animal Model | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | e.g., Balb/c mice with breast cancer xenografts | 0 | Data not available |
| Free 9-Hydroxyellipticine HCl | e.g., Balb/c mice with breast cancer xenografts | Data not available | Data not available |
| 9HE-Lipo-01 | e.g., Balb/c mice with breast cancer xenografts | Data not available | Data not available |
| 9HE-PLGA-01 | e.g., Balb/c mice with breast cancer xenografts | Data not available | Data not available |
Experimental Protocols
Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve a specific molar ratio of SPC, cholesterol, and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent lipid degradation) or a bath sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.
-
Store the final liposomal suspension at 4°C.
Preparation of this compound Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Homogenizer or probe sonicator
-
Centrifuge
Protocol:
-
Dissolve a specific amount of PLGA and this compound in DCM to form the organic phase.
-
Prepare an aqueous phase containing a surfactant, such as a 2% PVA solution.
-
Add the organic phase to the aqueous phase dropwise while stirring at high speed to form a primary oil-in-water (o/w) emulsion.
-
Homogenize the primary emulsion using a high-speed homogenizer or sonicate with a probe sonicator to reduce the droplet size.
-
Stir the resulting nanoemulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in a suitable buffer or lyoprotectant for storage.
In Vitro Drug Release Assay
Materials:
-
This compound nanoformulation
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release media (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5)
-
Shaking incubator or water bath
-
HPLC system for drug quantification
Protocol:
-
Place a known concentration of the nanoformulation into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Human cancer cell line (e.g., breast cancer cell line like MDA-MB-231)
-
Matrigel
-
This compound nanoformulation
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, liposomal formulation, nanoparticle formulation).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Signaling pathway of 9-Hydroxyellipticine.
Caption: Experimental workflow for nanoformulation development.
References
Experimental Models for Studying 9-Hydroxyellipticine Hydrochloride's Anticancer Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental models used to investigate the anticancer properties of 9-Hydroxyellipticine hydrochloride. This document details its mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and modulation of the p53 signaling pathway. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the design and execution of studies aimed at evaluating the therapeutic potential of this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of Ellipticine (Parent Compound) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.5 |
| HL-60 | Leukemia | < 1 |
| CCRF-CEM | Leukemia | ~1.2 |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| U87MG | Glioblastoma | ~1.5 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Table 2: Concentration-Dependent Effects of 9-Hydroxyellipticine (9HE) on Cellular Processes
| Process | Cell Line(s) | Effective Concentration Range (µM) | Observed Effect |
| Inhibition of p53 Protein Phosphorylation | Lewis Lung Carcinoma, SW480 (colon cancer) | 0.1 - 100 | Concentration-dependent inhibition.[1] |
| Induction of Apoptosis | Mutant p53-transfected Saos-2 cells | 10 | Induction of apoptosis in G1 phase.[2] |
| Up-regulation of waf1 and bax mRNA | Mutant p53-containing cells | 10 | Increased expression of downstream p53 targets.[2] |
| Inhibition of cdk2 Kinase Activity | Lewis Lung Carcinoma, SW480 | 1 - 100 | Concentration-dependent suppression.[1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily targeting DNA integrity and key cell cycle regulatory pathways.
Topoisomerase II Inhibition
One of the primary mechanisms of action for 9-Hydroxyellipticine is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. 9-Hydroxyellipticine and its derivatives act as topoisomerase II poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the "cleavable complex". This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
Mechanism of Topoisomerase II inhibition by 9-Hydroxyellipticine.
p53 Signaling Pathway Modulation
9-Hydroxyellipticine has been shown to modulate the p53 signaling pathway, a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In cancer cells with mutant p53, 9-Hydroxyellipticine can inhibit the phosphorylation of the mutant p53 protein.[1] This dephosphorylation is thought to restore some of the wild-type functions of p53, leading to the transcriptional activation of downstream target genes such as p21 (also known as waf1 or CDKN1A) and bax.[2] The upregulation of p21 induces cell cycle arrest, typically at the G1 phase, providing time for DNA repair.[2] Concurrently, the increased expression of the pro-apoptotic protein Bax promotes programmed cell death.
Modulation of the p53 signaling pathway by 9-Hydroxyellipticine.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound.
In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the drug solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
This assay assesses the ability of this compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound
-
Loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Protocol:
-
Prepare a reaction mixture containing 1x topoisomerase II reaction buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (no drug) and a negative control (no enzyme).
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated (minicircles) and catenated (network) kDNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the positive control.
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for a specified time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
In Vivo Models
This model is used to evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line known to be sensitive to 9-Hydroxyellipticine in vitro
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
The excised tumors can be further analyzed by immunohistochemistry or Western blotting to assess the in vivo mechanism of action.
General experimental workflow for evaluating 9-Hydroxyellipticine.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 9-Hydroxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyellipticine hydrochloride is a potent anti-cancer agent that belongs to the ellipticine family of alkaloids. Its primary mechanisms of action include DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[1] Furthermore, 9-Hydroxyellipticine has been shown to modulate the p53 tumor suppressor pathway, a key regulator of cell cycle progression and apoptosis.[2][3] These actions culminate in the arrest of the cell cycle at the G1 and G2/M phases, thereby inhibiting the proliferation of cancer cells.[2][4]
Flow cytometry is an indispensable tool for the quantitative analysis of cell cycle distribution. By staining cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), the cellular DNA content can be precisely measured. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the cell cycle arrest induced by this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line. The data illustrates a dose-dependent and time-dependent increase in the percentage of cells in the G1 and G2/M phases, with a concomitant decrease in the S phase population.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (24-hour treatment)
| Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 60.1 ± 2.5 | 25.3 ± 1.9 | 14.6 ± 1.7 |
| 5 | 68.7 ± 3.0 | 15.1 ± 1.5 | 16.2 ± 1.9 |
| 10 | 75.3 ± 3.5 | 8.9 ± 1.1 | 15.8 ± 1.8 |
Table 2: Time-Dependent Effect of this compound (5 µM) on Cell Cycle Distribution
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 12 | 62.5 ± 2.8 | 22.1 ± 2.0 | 15.4 ± 1.6 |
| 24 | 68.7 ± 3.0 | 15.1 ± 1.5 | 16.2 ± 1.9 |
| 48 | 65.3 ± 3.2 | 12.8 ± 1.4 | 21.9 ± 2.2 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cells of interest in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have reached the desired confluency, replace the old medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Protocol 2: Cell Preparation for Flow Cytometry
-
Harvesting: After the treatment period, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Detach adherent cells using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Washing: Resuspend the cells in a complete medium to inactivate the trypsin and then centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Storage: The fixed cells can be stored at -20°C for at least one week before staining and analysis.
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them. Discard the ethanol and wash the cells twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.
-
Propidium Iodide Staining: Add 500 µL of a 100 µg/mL propidium iodide (PI) solution to the cell suspension. The final PI concentration will be 50 µg/mL.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission using a long-pass filter (typically >610 nm).
-
Data Analysis: Collect the data for at least 10,000 events per sample. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histograms. The software will de-convolute the histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: G1 phase cell cycle arrest pathway induced by this compound.
Caption: G2/M phase cell cycle arrest pathway induced by this compound.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 9-Hydroxyellipticine hydrochloride in different solvents and buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Hydroxyellipticine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be changing color over time. Is this expected?
A1: Yes, this is a known characteristic of 9-Hydroxyellipticine. In aqueous solutions, particularly in phosphate buffers or alkaline conditions, 9-Hydroxyellipticine can undergo autoxidation. This process involves the formation of colored degradation products, such as the quinone imine 9-oxoellipticine and a dimer of 9-hydroxyellipticine[1]. To minimize degradation, it is recommended to prepare solutions fresh and protect them from light and high temperatures. For longer-term storage, consider using a non-aqueous solvent like DMSO and storing at -20°C.
Q2: What are the optimal storage conditions for this compound in its solid form and in solution?
A2: In its solid form, this compound should be stored in a tightly sealed container, protected from light, at -20°C. For solutions, the stability is highly dependent on the solvent and pH. Aqueous solutions are prone to oxidation[1]. For short-term use, prepare fresh solutions in an appropriate buffer (see stability table below). For longer-term storage, dissolving the compound in anhydrous DMSO and storing in small aliquots at -20°C or -80°C is recommended to minimize freeze-thaw cycles and exposure to water.
Q3: I am observing poor solubility of this compound in my aqueous buffer. What can I do?
A3: this compound has limited solubility in neutral aqueous buffers. To improve solubility, you can try the following:
-
Use a co-solvent: Small amounts of organic solvents like DMSO or ethanol can be added to the aqueous buffer to increase solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Adjust the pH: The solubility of this compound can be influenced by pH. However, be mindful that pH also significantly impacts its stability (see stability table below).
-
Sonication: Gentle sonication can help to dissolve the compound.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a DNA intercalating agent and a topoisomerase II poison. It inserts itself between the base pairs of DNA, which can interfere with DNA replication and transcription. Its primary mechanism of cytotoxicity is the stabilization of the topoisomerase II-DNA cleavage complex[2]. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | Prepare fresh stock solutions in DMSO and dilute into the culture medium immediately before each experiment. Avoid prolonged incubation of the compound in the medium before adding to cells. |
| Variability in compound concentration. | Ensure complete dissolution of the solid compound when preparing stock solutions. Use calibrated pipettes for accurate dilutions. |
| Cell line sensitivity. | Different cell lines can exhibit varying sensitivity to topoisomerase II inhibitors. Confirm the sensitivity of your cell line with a dose-response experiment. |
Issue: Unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Sample degradation. | This is a likely cause. Refer to the stability data below. Degradation products will appear as new peaks. Prepare samples immediately before analysis and keep them in an autosampler cooled to 4°C. |
| Contaminated solvent or glassware. | Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection of your solvent to check for contaminants. |
| Column degradation. | If the peak shape of the parent compound is poor (e.g., tailing or fronting), the column may be degrading. Flush the column with an appropriate solvent or replace it if necessary. |
Stability of this compound: A Summary
The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. The following table summarizes its stability under various stress conditions. Note: This data is illustrative and based on the known chemical properties of 9-Hydroxyellipticine and similar compounds. Actual degradation rates should be determined experimentally using a validated stability-indicating method.
| Condition | Solvent/Buffer | Temperature | Duration | Observed Degradation (%) | Major Degradants |
| Acidic | 0.1 M HCl | 60°C | 24 hours | ~15% | Hydrolysis products |
| Basic | 0.1 M NaOH | 60°C | 8 hours | > 50% | 9-oxoellipticine, Dimer[1] |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | ~30% | 9-oxoellipticine, other oxidation products |
| Thermal | Solid State | 80°C | 48 hours | < 5% | Minimal degradation |
| Photolytic | Methanol Solution | ICH Light Box | 24 hours | ~20% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 5 mg of solid this compound in a glass vial and heat at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control solution, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for the development of a reversed-phase HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) with the initial mobile phase composition (90% A, 10% B) to a suitable concentration (e.g., 50 µg/mL).
3. Method Validation (Abbreviated):
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to ensure that the peak for this compound is well-resolved from any degradation products or other components.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix. Assess precision by repeatedly injecting the same sample.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
Signaling Pathway: Inhibition of Topoisomerase II
Caption: Mechanism of action of this compound as a topoisomerase II poison.
References
Troubleshooting common problems in topoisomerase II assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topoisomerase II (Topo II) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common types of Topoisomerase II assays?
A1: The most common in vitro assays for Topoisomerase II activity are:
-
Decatenation Assay: This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically using kinetoplast DNA (kDNA). This is a highly specific assay for Topo II as Topoisomerase I cannot perform this function.[1][2][3]
-
Relaxation Assay: This assay assesses the ability of Topo II to relax supercoiled plasmid DNA. While Topoisomerase I also relaxes DNA, the Topo II-mediated reaction is ATP-dependent.[1][4][5]
-
Cleavage Assay: This assay detects the formation of a transient covalent complex between Topo II and DNA, which is stabilized in the presence of Topo II poisons. This leads to the linearization of plasmid DNA.[6][7]
Q2: My Topo II enzyme shows no activity in the decatenation/relaxation assay. What are the possible causes?
A2: Several factors can lead to a lack of enzyme activity. The primary culprits are often loss of enzyme activity or degradation of essential components like ATP.[1][2] It is recommended to use a fresh aliquot of the enzyme and a new stock of ATP.[1] Also, ensure that the assay buffer is prepared correctly and has not been subjected to multiple freeze-thaw cycles.[8]
Q3: I am observing DNA degradation or a smear in my gel. What could be the reason?
A3: DNA degradation, often appearing as a smear, is typically caused by nuclease contamination in the enzyme preparation or cell extract.[3][8][9] To confirm this, run a control reaction without ATP; nuclease activity is ATP-independent.[8] If nuclease contamination is suspected, using a purified enzyme preparation is recommended.
Q4: How does the solvent for my test compound (e.g., DMSO) affect the assay?
A4: Solvents like DMSO can inhibit Topoisomerase II activity, especially at higher concentrations.[10] It is crucial to include a solvent control in your experiment to assess its effect. If inhibition is observed, it may be necessary to reduce the final solvent concentration in the reaction.[1][10] An initial titration of the enzyme should be performed in the presence of the final DMSO concentration that will be used in the assay.[10]
Q5: What is the difference between a Topoisomerase II catalytic inhibitor and a poison?
A5: Topoisomerase II inhibitors can be broadly classified into two categories:
-
Catalytic Inhibitors (CICs): These compounds inhibit the enzymatic activity of Topo II, such as decatenation or relaxation, by interfering with steps like ATP binding or DNA binding.[11]
-
Topoisomerase II Poisons (IFPs): These agents stabilize the covalent complex between the enzyme and cleaved DNA, leading to an accumulation of DNA double-strand breaks.[11][12][13] Etoposide (VP16) is a classic example of a Topo II poison.[11]
Troubleshooting Guides
Problem: No Decatenation of kDNA
| Possible Cause | Recommended Solution |
| Loss of Enzyme Activity | Use a fresh aliquot of Topoisomerase II enzyme. Avoid repeated freeze-thaw cycles.[1][2] |
| Degradation of ATP | Prepare fresh ATP stock solution. Ensure proper storage at -20°C.[1][3][5] |
| Incorrect Buffer Composition | Verify the concentrations of all buffer components, especially MgCl2, which is essential for activity.[14] Prepare the complete assay buffer fresh for each experiment.[8][14] |
| Presence of Inhibitors in Sample | If using cell extracts, they may contain endogenous inhibitors. Purify the extract or perform a buffer exchange. |
| Incorrect Incubation Time/Temperature | Ensure the reaction is incubated at 37°C for the recommended duration (typically 15-30 minutes).[2][8] |
Problem: No Relaxation of Supercoiled Plasmid DNA
| Possible Cause | Recommended Solution |
| Loss of Enzyme Activity | Use a fresh aliquot of Topoisomerase II enzyme. |
| Degradation of ATP | Use a fresh ATP stock. Topo II relaxation is ATP-dependent.[5] |
| Suboptimal Enzyme Concentration | Titrate the enzyme to determine the optimal concentration for complete relaxation.[4] |
| Intercalating Agents in Gel/Buffer | Contaminants like ethidium bromide in the gel or running buffer can alter DNA mobility and mask relaxation.[5][15] Ensure that gel tanks and buffers are free of such contaminants.[15] |
| Incorrect Gel Electrophoresis Conditions | Run the agarose gel at a low voltage (e.g., 2-3 V/cm) to ensure proper separation of supercoiled and relaxed DNA topoisomers. |
Problem: Unexpected Bands or Smearing on the Gel
| Possible Cause | Recommended Solution |
| Nuclease Contamination | Run a control reaction without ATP. Nuclease activity is ATP-independent.[8] If present, use a more purified enzyme preparation. |
| Spontaneous kDNA Breakdown | kDNA substrate can degrade over time, releasing some decatenated products. Always run a "kDNA only" control lane. A small amount of breakdown is acceptable.[8] |
| High Enzyme Concentration | Very high concentrations of Topo II can lead to catenation (interlocking) of circular DNA, which may appear as high molecular weight species.[1][2] Optimize the enzyme concentration. |
| Interfering Substances in Crude Extracts | Proteins or other molecules in crude cell extracts can bind to DNA and affect its migration.[9] An optional proteinase K digestion step after the reaction can help.[11] |
Experimental Protocols & Data
Standard Topoisomerase II Assay Buffer Composition
The assay buffer for Topoisomerase II is critical for its activity. It is often supplied as two separate components that are mixed freshly before use to ensure the stability of ATP.[8][9][14]
| Component | 10x Stock Concentration (Buffer A - Incomplete) | 10x Stock Concentration (Buffer B - ATP) | Final 1x Concentration |
| Tris-HCl (pH 8.0) | 0.5 M | - | 50 mM |
| NaCl | 1.5 M | - | 150 mM |
| MgCl2 | 100 mM | - | 10 mM |
| Dithiothreitol (DTT) | 5 mM | - | 0.5 mM |
| Bovine Serum Albumin (BSA) | 300 µg/ml | - | 30 µg/ml |
| ATP | - | 20 mM | 1 mM |
Note: To prepare the 5x Complete Assay Buffer, mix equal volumes of 10x Buffer A and 10x Buffer B. This 5x buffer should be made fresh for each experiment and kept on ice.[8][14]
Detailed Methodologies
This protocol is adapted for a standard 20 µL reaction volume.
-
Reaction Setup: On ice, assemble the following components in a microcentrifuge tube:
-
Sterile Water: to a final volume of 20 µL
-
5x Complete Topo II Assay Buffer: 4 µL
-
kDNA (0.2 µg/µL): 1 µL (final concentration 10 µg/mL)
-
Test Compound/Vehicle: As required
-
-
Enzyme Addition: Add 1-5 units of purified Topoisomerase II enzyme to the reaction mixture. For crude extracts, an initial range of 0.1-5.0 µg of total protein per reaction is recommended.[1][2]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[1][2]
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[8]
-
Proteinase K Digestion (Optional): For crude extracts, add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to remove proteins that might interfere with gel electrophoresis.[11]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (e.g., 100-200 V) for a short duration (15-30 minutes) until the dye front has migrated sufficiently.[11]
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[2]
-
Reaction Setup: On ice, prepare the reaction mixture:
-
Sterile Water: to a final volume of 20 µL
-
5x Complete Topo II Assay Buffer: 4 µL
-
Supercoiled Plasmid DNA (e.g., pBR322, 0.5 µg/µL): 1 µL (final concentration 25 µg/mL)
-
Test Compound/Vehicle: As required
-
-
Enzyme Addition: Add an appropriate amount of Topoisomerase II (typically 1 unit is defined as the amount of enzyme that relaxes 0.5 µg of supercoiled DNA in 30 minutes at 37°C).[4]
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Add 4 µL of 5x Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel without ethidium bromide. Run the gel at a low voltage (e.g., 2-3 V/cm) for 2-3 hours to resolve the different topoisomers.
-
Staining and Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.
-
Reaction Setup: Assemble the reaction on ice:
-
Sterile Water: to a final volume of 20 µL
-
5x Complete Topo II Assay Buffer: 4 µL
-
Supercoiled Plasmid DNA (0.5 µg/µL): 1 µL
-
Topo II Poison (e.g., etoposide) or test compound: As required
-
-
Enzyme Addition: Add a higher concentration of Topo II enzyme (e.g., 2-6 units) as cleavage assays are generally less efficient than catalytic assays.[11][16]
-
Incubation: Incubate at 37°C for 30 minutes.
-
Trapping the Cleavage Complex: Terminate the reaction by adding 2 µL of 10% SDS while the tubes are still at 37°C. This is critical to trap the covalent enzyme-DNA complex.[2][11]
-
Protein Digestion: Add proteinase K to 50 µg/mL and incubate at 37°C for 15-30 minutes to degrade the covalently attached Topo II.[11]
-
Electrophoresis and Visualization: Add loading dye and run the samples on a 1% agarose gel containing ethidium bromide. The formation of linear DNA indicates a positive cleavage event.[11]
Visualizations
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
- 6. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmid DNA Cleavage Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 10. inspiralis.com [inspiralis.com]
- 11. topogen.com [topogen.com]
- 12. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topoisomerase II Assay Buffer - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 15. inspiralis.com [inspiralis.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Identifying and avoiding experimental artifacts with 9-Hydroxyellipticine hydrochloride
Welcome to the technical support center for 9-Hydroxyellipticine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common experimental artifacts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-cancer agent with a multi-modal mechanism of action. Its primary effects include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death.[1]
-
p53 Modulation: It can influence the phosphorylation status of the p53 tumor suppressor protein.
-
RNA Polymerase I Inhibition: It has been shown to be a potent and specific inhibitor of RNA Polymerase I transcription.
Q2: What are the main stability concerns when working with this compound?
This compound is susceptible to autoxidation in aqueous solutions, especially in the presence of molecular oxygen. This process can lead to the formation of hydrogen peroxide (H₂O₂), a reactive quinone-imine, and a dimer of 9-Hydroxyellipticine. This degradation can impact the compound's activity and introduce experimental artifacts.
Q3: How should I store this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared fresh in an appropriate solvent (e.g., DMSO) and can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
This is a common issue that can arise from several factors related to the compound's stability and handling.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degradation of the compound | Prepare fresh working solutions of this compound from a recently prepared stock for each experiment. Avoid using old solutions that may have undergone autoxidation. |
| Autoxidation in culture media | Minimize the exposure of the compound to air and light. Consider using media with antioxidants, but be aware of potential interactions. Perform experiments with consistent incubation times. |
| Cell line resistance | Different cell lines can exhibit varying sensitivity to topoisomerase II inhibitors due to mechanisms like altered enzyme expression or drug efflux pumps.[1] It is advisable to use a sensitive control cell line to confirm the compound's activity. |
| Incorrect dosage | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
Issue 2: Artifacts in colorimetric cell viability assays (e.g., MTT, XTT).
The reducing potential of 9-Hydroxyellipticine and its degradation products can interfere with tetrazolium-based assays.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Direct reduction of assay reagent | 9-Hydroxyellipticine and its autoxidation products may directly reduce MTT or XTT to formazan, leading to an overestimation of cell viability. |
| Generation of Reactive Oxygen Species (ROS) | The autoxidation of 9-Hydroxyellipticine produces H₂O₂, which can influence the cellular redox state and interfere with the assay. |
| Alternative Assay | Consider using a non-enzymatic-based viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to interference from reducing compounds. |
| Control Experiments | Always include a "compound-only" control (wells with media and 9-Hydroxyellipticine but no cells) to measure any direct reduction of the assay reagent by the compound. Subtract this background absorbance from your experimental values. |
Issue 3: Autofluorescence interference in fluorescence-based assays.
Ellipticine and its derivatives are known to be fluorescent, which can interfere with assays that use fluorescent reporters.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Spectral overlap | The fluorescence of 9-Hydroxyellipticine may overlap with the excitation and/or emission spectra of your fluorescent probes (e.g., GFP, fluorescent antibodies, calcium indicators). |
| Control for Autofluorescence | Include a control group of cells treated with 9-Hydroxyellipticine alone (without the fluorescent probe) to measure its intrinsic fluorescence. This can be subtracted from the total fluorescence signal. |
| Use of appropriate filters | If the spectral properties of 9-Hydroxyellipticine are known, select fluorescent probes and filter sets that minimize spectral overlap. |
| Alternative detection methods | If autofluorescence is a significant issue, consider using alternative, non-fluorescent detection methods, such as chemiluminescence or colorimetric assays. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is recommended to avoid artifacts associated with tetrazolium-based assays.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Topoisomerase II In Vitro Decatenation Assay
This protocol assesses the inhibitory effect of this compound on topoisomerase II activity.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mixture containing assay buffer and kDNA.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Resolve the DNA topoisomers by electrophoresis on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA, while the control lane should show decatenated, relaxed DNA circles.
Visualizations
Caption: General workflow for in vitro experiments.
Caption: Troubleshooting inconsistent cytotoxicity results.
Caption: Simplified mechanism of action.
References
Addressing challenges in cell viability assays with 9-Hydroxyellipticine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Hydroxyellipticine hydrochloride in cell viability and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-cancer agent that primarily acts as a topoisomerase II inhibitor.[1] By stabilizing the topoisomerase II-DNA cleavable complex, it introduces DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[1] Additionally, it is known to intercalate into DNA, further disrupting DNA replication and transcription. It can also induce apoptosis through both p53-dependent and intrinsic (mitochondrial) pathways.[2][3]
Q2: How does this compound induce apoptosis?
This compound can trigger apoptosis through multiple signaling cascades:
-
Intrinsic Pathway: It can induce mitochondrial membrane potential collapse, leading to the release of cytochrome c. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[2]
-
p53-Dependent Pathway: In cells with functional p53, 9-Hydroxyellipticine can upregulate p53, which then promotes the expression of pro-apoptotic proteins like Bax.[3]
Q3: What are the common cell viability assays used to assess the effects of this compound?
Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key apoptosis-mediating enzymes like caspase-3 and caspase-7.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to prepare small aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in MTT assays.
-
Problem: Absorbance values in my MTT assay are increasing with higher concentrations of this compound, suggesting increased viability.
-
Possible Cause: 9-Hydroxyellipticine, as a colored compound, may interfere with the absorbance reading. Additionally, some plant-derived compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[5]
-
Solution:
-
Include a "no-cell" control: Prepare wells with the same concentrations of this compound in the medium but without cells. Subtract the absorbance of these wells from your experimental wells.
-
Wash cells before adding solubilization buffer: For adherent cells, carefully aspirate the MTT-containing medium and wash the cells with PBS before adding the DMSO or other solubilizing agent. This will remove any extracellularly reduced formazan.
-
Use an alternative viability assay: Consider using an assay with a different detection principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a fluorescence-based assay like Calcein-AM.
-
Issue 2: Low or no induction of apoptosis at expected concentrations.
-
Problem: I am not observing significant apoptosis (e.g., via Annexin V staining) even at concentrations reported to be effective in the literature.
-
Possible Causes:
-
Cell line resistance: The cell line you are using may have intrinsic or acquired resistance to this compound. Mechanisms of resistance can include altered topoisomerase II activity or overexpression of multidrug resistance proteins.[6][7]
-
Suboptimal treatment duration: The time required to induce apoptosis can vary between cell lines.
-
-
Solution:
-
Perform a dose-response and time-course experiment: Test a wider range of concentrations and several time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Verify drug activity: Ensure that your stock solution of this compound is properly prepared and has not degraded.
-
Consider a different cell line: If possible, test the compound on a cell line known to be sensitive to topoisomerase II inhibitors.
-
Issue 3: High background in fluorescence-based apoptosis assays.
-
Problem: My Annexin V/PI staining shows a high percentage of positive cells in the untreated control group.
-
Possible Causes:
-
Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false-positive staining.
-
Unhealthy initial cell population: The cells may have been stressed or had low viability before the experiment began.
-
-
Solution:
-
Optimize cell handling: Use a gentle cell detachment method and minimize centrifugation speed and time.
-
Ensure a healthy starting culture: Only use cells from a culture that is in the exponential growth phase and has high viability.
-
Include proper controls: Always include unstained cells and single-stain controls (Annexin V only and PI only) to set up proper compensation and gating during flow cytometry analysis.[8]
-
Quantitative Data
Table 1: IC50 Values of Ellipticine and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | ~1 | MTT |
| Ellipticine | HL-60 | Leukemia | <1 | MTT |
| Ellipticine | CCRF-CEM | Leukemia | ~4 | MTT |
| Ellipticine | IMR-32 | Neuroblastoma | <1 | MTT |
| Ellipticine | U87MG | Glioblastoma | ~1 | MTT |
| Ellipticine | HepG2 | Hepatocellular Carcinoma | 4.1 | XTT |
| Compound 2 (Olivacine derivative) | CCRF/CEM | Acute Lymphoblastic Leukemia | Not specified | Comet Assay |
| Compound 2 (Olivacine derivative) | MCF-7 | Breast Adenocarcinoma | Not specified | Comet Assay |
Note: This table includes data for ellipticine and a related derivative as specific IC50 values for this compound were not consistently available across a wide range of cell lines in the searched literature. Researchers should perform their own dose-response experiments to determine the precise IC50 for their cell line of interest.[3][9][10]
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
2. Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Caspase-3/7 Activity Assay
This protocol describes a method to measure the activity of executioner caspases.
-
Materials:
-
96-well white-walled plates (for luminescence-based assays) or clear plates (for fluorescence-based assays)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or fluorometer
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.
-
Visualizations
Caption: A typical experimental workflow for assessing cell viability after treatment with this compound.
Caption: Signaling pathways involved in apoptosis induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Basic Chemical Data [dtp.cancer.gov]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mtt Assay for cell viability | PPTX [slideshare.net]
- 8. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to improve the in vivo efficacy of 9-Hydroxyellipticine hydrochloride
Welcome to the technical support center for 9-Hydroxyellipticine hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
9-Hydroxyellipticine (9-HE) is a potent anti-tumor alkaloid that primarily functions as a topoisomerase II inhibitor.[1][2] Its planar structure allows it to intercalate into DNA, forming a ternary complex with topoisomerase II and DNA.[3] This stabilizes the DNA-enzyme complex, leading to DNA strand breaks and ultimately, cell death.[1][3] Additionally, 9-HE has been shown to have a multi-modal mechanism of action, including the inhibition of RNA Polymerase I transcription, interaction with the p53 tumor suppressor protein, and the generation of reactive quinone-imine intermediates.[1][3][4]
Q2: I am observing poor efficacy of this compound in my in vivo experiments. What are the likely causes?
The most significant challenge impacting the in vivo efficacy of this compound is its inherent hydrophobicity, which leads to poor aqueous solubility and consequently, low bioavailability.[5] This can result in suboptimal drug concentrations at the tumor site. Additionally, the compound can be subject to metabolic processes, such as O-demethylation and glucuronidation, which can affect its pharmacokinetic profile.[6]
Q3: How can I improve the solubility of this compound for my experiments?
Several formulation strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a mixture of water-miscible solvents in which the drug has higher solubility can be a straightforward approach for preclinical studies.[7]
-
pH adjustment: As a hydrochloride salt, the solubility of 9-Hydroxyellipticine is pH-dependent. Ensuring an acidic pH can improve its solubility in aqueous solutions.
-
Solid Dispersions: Creating a solid dispersion of 9-Hydroxyellipticine with a carrier polymer can enhance its dissolution rate.[8][9] This can be achieved through techniques like solvent evaporation or mechanochemical activation.[8][9]
-
Hydrotropy: The use of hydrotropic agents, which are compounds that increase the aqueous solubility of poorly soluble substances, can be explored.[8]
Troubleshooting Guide: Enhancing In Vivo Efficacy
Problem: Low Bioavailability and Sub-therapeutic Tumor Concentrations
Solution 1: Advanced Drug Delivery Systems
Encapsulating this compound in a drug delivery system is a highly effective strategy to improve its solubility, stability, and pharmacokinetic profile.[10]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs like 9-HE, improving their circulation time and facilitating accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Nanoparticles: Polymeric nanoparticles can be formulated to carry 9-HE, offering controlled release and the potential for targeted delivery.[11]
-
pH-Responsive Core-Shell Nanospheres: These systems are designed to release the drug in the acidic microenvironment of tumors, thereby increasing the local concentration of 9-HE and reducing systemic toxicity.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions or microemulsions in the gastrointestinal tract, enhancing the oral bioavailability of poorly soluble drugs.[12][13]
Solution 2: Chemical Derivatization
Modifying the chemical structure of 9-Hydroxyellipticine can lead to derivatives with improved physicochemical properties and enhanced in vivo activity. Derivatization at the 2- and 9-positions has been shown to be a promising approach.[1]
Quantitative Data Summary
The following table summarizes hypothetical comparative data for different this compound formulations to illustrate the potential improvements in efficacy.
| Formulation | Mean Particle Size (nm) | Drug Loading (%) | Cmax (ng/mL) | AUC (ng·h/mL) | Tumor Growth Inhibition (%) |
| Free 9-Hydroxyellipticine HCl | N/A | N/A | 50 | 150 | 25 |
| Liposomal 9-HE | 120 | 8 | 250 | 900 | 60 |
| PLGA Nanoparticles | 150 | 12 | 300 | 1200 | 75 |
| pH-Responsive Nanospheres | 180 | 15 | 280 | 1100 | 80 |
Key Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 3:1:0.5 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, drug encapsulation efficiency, and drug loading.
Visualizations
Signaling Pathway of 9-Hydroxyellipticine
References
- 1. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Hydroxyellipticine, hydrochloride - Creative Biolabs [creative-biolabs.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of pH-responsive polymer core-shell nanospheres for delivery of hydrophobic antineoplastic drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Metabolism and pharmacokinetics of methoxy-9-ellipticine and its principal metabolite, hydroxy-9-ellipticine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ellipticine, its Derivatives: Re-evaluation of Clinical Suitability with the Aid of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol refinement for reproducible results with 9-Hydroxyellipticine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducible results when working with 9-Hydroxyellipticine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is slightly soluble in DMSO (with warming) and methanol.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. Ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.
Q2: How should this compound be stored for optimal stability?
A2: For long-term storage, this compound powder should be stored at -20°C in a dry, sealed container.[2][3] Stock solutions in DMSO can also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. The solid form is stable for at least four years when stored correctly.[1]
Q3: What is the primary mechanism of action of this compound?
A3: this compound exhibits a multi-modal mechanism of action. Its primary modes of action are as a potent inhibitor of topoisomerase II and as a DNA intercalating agent, which disrupts DNA replication and transcription.[3][4] Additionally, it is known to modulate the p53 signaling pathway, including inhibiting the phosphorylation of mutant p53.[5][6][7]
Q4: At what concentrations is this compound typically effective in cell culture?
A4: The effective concentration can vary significantly depending on the cell line and the duration of exposure. For example, it inhibits the growth of L1210 murine leukemia cells with an IC50 of 3 nM.[1] In studies on human pancreatic cancer cells, a concentration of 1 µM was sufficient to restore wild-type p53 activity without inducing significant cell death.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Can this compound be used in animal studies?
A5: Yes, 9-Hydroxyellipticine has been used in in vivo models. For instance, it has been shown to increase survival in an L1210 mouse leukemia model.[1] The route of administration can affect its efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in culture medium. | The compound has limited aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | When diluting the DMSO stock solution into your aqueous culture medium, do so in a stepwise manner. Avoid a large, rapid change in solvent polarity. Ensure the final DMSO concentration is sufficient to maintain solubility but remains below cytotoxic levels (typically <0.5%). A gentle vortex or brief sonication of the diluted solution may also help. |
| Inconsistent or non-reproducible cell viability results. | 1. Inconsistent drug concentration due to improper mixing or precipitation. 2. Cell line variability or passage number. 3. Degradation of the compound due to improper storage. | 1. Ensure the stock solution is thoroughly mixed before each use. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. |
| No observable effect on the p53 pathway. | 1. The cell line may not have a p53 mutation that is responsive to 9-Hydroxyellipticine. 2. Insufficient drug concentration or incubation time. | 1. Confirm the p53 status of your cell line. The effects of 9-Hydroxyellipticine on p53 are most pronounced in cells with certain p53 mutations.[9] 2. Perform a time-course and dose-response experiment to determine the optimal conditions for observing p53 pathway modulation in your specific cell line. |
| High background in DNA intercalation assays. | The concentration of 9-Hydroxyellipticine may be too high, leading to non-specific binding or aggregation. | Titrate the concentration of this compound in your assay. Start with a lower concentration and incrementally increase it to find the optimal range for observing specific intercalation. |
Quantitative Data Summary
Table 1: Inhibitory Activities of 9-Hydroxyellipticine
| Target/Cell Line | Activity Type | Value | Reference |
| L1210 Murine Leukemia Cells | IC50 | 3 nM | [1] |
| Aniline hydroxylase (Aroclor-induced) | Ki | 3.5 µM | [1] |
| Aminopyrine N-demethylase (Aroclor-induced) | Ki | 0.6 µM | [1] |
| 7-Ethoxycourmarin O-deethylase (Aroclor-induced) | Ki | 0.74 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently warm the solution and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Topoisomerase II Inhibition Assay (DNA Cleavage Assay)
-
Materials:
-
Purified human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP)
-
This compound stock solution
-
Stop solution (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a positive control with a known topoisomerase II inhibitor.
-
Initiate the reaction by adding topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution and incubate further to digest the protein.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The formation of a cleavable complex will be indicated by the appearance of linear DNA.
-
Visualizations
Caption: A general experimental workflow for studying the effects of this compound.
Caption: Modulation of the p53 pathway by this compound.
Caption: Mechanism of Topoisomerase II inhibition and DNA intercalation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse effects of 9-hydroxyellipticine on the chemosensitivity of human pancreatic cancer cells harboring p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
Managing the autoxidation of 9-hydroxyellipticine in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the autoxidation of 9-hydroxyellipticine in experimental setups. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 9-hydroxyellipticine, focusing on problems related to its autoxidation.
| Problem | Possible Cause | Solution |
| Solution turns yellow/brown | Autoxidation of 9-hydroxyellipticine to form the quinone-imine product, 9-oxoellipticine. | 1. Prepare fresh solutions immediately before use.2. Store stock solutions at -20°C or -80°C in small, single-use aliquots.3. Minimize exposure to light by using amber vials or wrapping containers in foil.4. Deoxygenate solvents before preparing solutions. |
| Precipitate forms in the solution | Formation of the insoluble dimer of 9-hydroxyellipticine, a terminal product of autoxidation. | 1. Discard the solution, as the concentration of the active compound is compromised.2. Prepare fresh solutions in a deoxygenated solvent.3. Consider using a co-solvent such as DMSO to improve the solubility of both the parent compound and its oxidation products. |
| Inconsistent results in bioassays | Degradation of 9-hydroxyellipticine in the cell culture medium, leading to variable concentrations of the active compound and the presence of bioactive degradation products (e.g., H₂O₂). | 1. Prepare fresh dilutions of 9-hydroxyellipticine in the cell culture medium for each experiment.2. Minimize the incubation time of the compound with the cells as much as the experimental design allows.3. Include a vehicle control and a positive control to monitor for effects of the solvent and degradation products.4. Consider adding a low concentration of a compatible antioxidant, such as N-acetylcysteine, to the cell culture medium, but validate its non-interference with the assay. |
| Loss of compound activity over time | Gradual autoxidation of 9-hydroxyellipticine in stock solutions or during experimental procedures. | 1. Regularly check the purity of your stock solution using HPLC.2. Prepare smaller batches of stock solutions more frequently.3. Follow strict storage and handling protocols to minimize exposure to oxygen and light. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of 9-hydroxyellipticine autoxidation?
A1: In aqueous solutions, 9-hydroxyellipticine undergoes spontaneous oxidation in the presence of molecular oxygen. This process involves the initial formation of a superoxide anion and a free radical of the drug. These reactive species then lead to the generation of hydrogen peroxide (H₂O₂), the quinone imine 9-oxoellipticine, and a dimer of 9-hydroxyellipticine as the final product.[1] This process is enhanced by the presence of superoxide dismutase and manganese ions.[1]
Q2: How can I prepare a stable stock solution of 9-hydroxyellipticine?
A2: To prepare a relatively stable stock solution, dissolve 9-hydroxyellipticine in an anhydrous, deoxygenated solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the stock solution in small, tightly sealed, single-use aliquots at -20°C or -80°C, protected from light.
Q3: What are the best practices for storing 9-hydroxyellipticine?
A3: Store solid 9-hydroxyellipticine in a tightly sealed container at -20°C, protected from light and moisture. For solutions, follow the guidance in Q2. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: How does autoxidation affect my experimental results?
A4: Autoxidation can significantly impact your results by:
-
Reducing the effective concentration of 9-hydroxyellipticine.
-
Introducing confounding variables through the biological activity of its degradation products. For example, hydrogen peroxide is a reactive oxygen species that can induce oxidative stress and cell death on its own.[1] The quinone-imine product may also have its own pharmacological activities.
-
Leading to poor reproducibility between experiments.
Q5: Can I monitor the autoxidation of my 9-hydroxyellipticine solution?
A5: Yes, you can monitor the degradation of 9-hydroxyellipticine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing you to quantify the remaining concentration of 9-hydroxyellipticine. A simple UV-Vis spectrophotometer can also be used to observe changes in the absorption spectrum over time, which can indicate degradation, although this method is less specific than HPLC.
Quantitative Data
While specific kinetic data for the autoxidation of 9-hydroxyellipticine under a wide range of experimental conditions (pH, temperature, light intensity) is not extensively published, the following table summarizes the key factors influencing its stability and the expected qualitative outcomes. Researchers should perform their own stability studies under their specific experimental conditions.
| Factor | Condition | Effect on Autoxidation Rate | Recommendation |
| pH | Alkaline | Increases | Maintain solutions at a neutral or slightly acidic pH if possible. |
| Acidic | Generally more stable | Use buffered solutions when appropriate for the experiment. | |
| Temperature | Elevated | Increases | Store solutions at low temperatures (-20°C or -80°C) and perform experiments on ice when possible. |
| Room Temperature | Moderate | Minimize the time solutions are kept at room temperature. | |
| Light | UV or ambient light | Increases | Protect solutions from light at all times by using amber vials or aluminum foil. |
| Oxygen | Presence | Essential for autoxidation | Use deoxygenated solvents and consider working under an inert atmosphere for maximum stability. |
| Metal Ions | Manganese (Mn²⁺) | Increases | Use high-purity solvents and reagents to avoid metal contamination. Consider the use of a chelating agent like EDTA in buffer preparations if compatible with the experimental system.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 9-Hydroxyellipticine Stock Solution
Objective: To prepare a concentrated stock solution of 9-hydroxyellipticine with minimized initial degradation.
Materials:
-
9-Hydroxyellipticine powder
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber, screw-cap microcentrifuge tubes
Methodology:
-
Allow the 9-hydroxyellipticine powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 9-hydroxyellipticine in a sterile microcentrifuge tube.
-
Deoxygenate the required volume of DMSO by bubbling with inert gas for 15-20 minutes.
-
Under a stream of inert gas, add the deoxygenated DMSO to the 9-hydroxyellipticine powder to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Flush the headspace of each aliquot with inert gas before tightly sealing the cap.
-
Store the aliquots at -80°C.
Protocol 2: HPLC Method for Monitoring 9-Hydroxyellipticine Degradation
Objective: To provide a general framework for an RP-HPLC method to separate and quantify 9-hydroxyellipticine from its primary degradation products. Note: This is a starting point, and method optimization will be required for your specific instrumentation and experimental samples.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample of 9-hydroxyellipticine solution
Methodology:
-
Sample Preparation: Dilute your 9-hydroxyellipticine sample in the mobile phase to a concentration within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of 9-hydroxyellipticine (approximately 254 nm and 280 nm).
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Linear gradient from 80% to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
-
Analysis: Inject a freshly prepared, undegraded sample to determine the retention time of the parent 9-hydroxyellipticine peak. Inject your aged or experimental samples. The degradation products, being more polar (e.g., 9-oxoellipticine), are expected to elute earlier than the parent compound. The dimer will likely be more retained and elute later.
-
Quantification: Calculate the percentage of remaining 9-hydroxyellipticine by comparing the peak area of the parent compound in your sample to the peak area in a standard of known concentration.
Visualizations
Caption: Autoxidation pathway of 9-hydroxyellipticine.
Caption: Troubleshooting inconsistent bioassay results.
References
Technical Support Center: Navigating Cross-Resistance to 9-Hydroxyellipticine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cross-resistance to 9-Hydroxyellipticine hydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent anti-neoplastic agent that primarily functions as a topoisomerase II inhibitor.[1] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death.[1]
Q2: We are observing that our this compound resistant cell line is also showing resistance to other chemotherapy drugs. Why is this happening?
This phenomenon is known as cross-resistance. Resistance to this compound can develop through various mechanisms, some of which are not specific to this compound and can confer resistance to a broader range of drugs. Common mechanisms include the overexpression of drug efflux pumps, alterations in the topoisomerase II enzyme, and enhanced DNA damage repair pathways.
Q3: What are the common mechanisms of cross-resistance observed with this compound?
The most frequently observed mechanisms of cross-resistance in cell lines resistant to topoisomerase II inhibitors like this compound are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump a wide range of drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase II can alter the drug-binding site, reducing the affinity of this compound and other topoisomerase II inhibitors.[2] Changes in the post-translational modification, particularly phosphorylation, of topoisomerase II can also modulate its activity and sensitivity to inhibitors.[2]
-
Enhanced DNA Damage Response: Upregulation of DNA repair pathways can more efficiently repair the DNA double-strand breaks induced by this compound, leading to increased cell survival.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis (programmed cell death) in response to DNA damage can also contribute to drug resistance.
Troubleshooting Guide
Problem 1: My cell line has developed resistance to this compound. How can I confirm the mechanism of resistance?
Initial Steps:
-
Determine the IC50 Value: First, confirm the level of resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) for both your resistant and parental (sensitive) cell lines. A significant increase in the IC50 value confirms resistance.
-
Assess Cross-Resistance Profile: Test the resistant cell line against a panel of other anticancer drugs with different mechanisms of action (e.g., other topoisomerase II inhibitors like etoposide and doxorubicin, topoisomerase I inhibitors like camptothecin, and drugs that are known P-gp substrates like paclitaxel and vincristine). The pattern of cross-resistance can provide clues about the underlying mechanism.
Investigating Specific Mechanisms:
| Potential Mechanism | Suggested Experiment | Expected Outcome in Resistant Cells |
| Increased Drug Efflux (e.g., P-gp overexpression) | Perform a Rhodamine 123 efflux assay. | Increased efflux of Rhodamine 123 (lower intracellular fluorescence) compared to parental cells. This effect should be reversible with a P-gp inhibitor like verapamil. |
| Altered Topoisomerase II Activity | Conduct a topoisomerase II decatenation assay. | Reduced ability of nuclear extracts from resistant cells to decatenate kinetoplast DNA (kDNA) in the presence of this compound compared to extracts from parental cells. |
| Reduced Topoisomerase II Expression | Perform Western blotting for topoisomerase IIα and IIβ. | Lower protein levels of topoisomerase IIα and/or IIβ in resistant cells compared to parental cells. |
| Mutations in Topoisomerase II | Sequence the topoisomerase IIα and IIβ genes. | Identification of mutations in the drug-binding or catalytic domains. |
Problem 2: My this compound resistant cell line shows cross-resistance to doxorubicin but not to cisplatin. What could be the reason?
This pattern of cross-resistance strongly suggests a mechanism that is common to topoisomerase II inhibitors but not to DNA-damaging agents that do not target this enzyme.
-
Likely Cause: The resistance is likely due to either alterations in topoisomerase II (the common target for both 9-Hydroxyellipticine and doxorubicin) or overexpression of a multidrug resistance pump like P-glycoprotein, which is known to efflux doxorubicin. Cisplatin, on the other hand, causes DNA damage through a different mechanism (forming DNA adducts) and is not typically a substrate for P-gp.
-
Recommended Action: Follow the experimental plan in Problem 1 to differentiate between altered topoisomerase II and increased drug efflux.
Quantitative Data Summary
The following table provides a representative example of IC50 values and resistance indices for a hypothetical this compound-resistant cell line and its cross-resistance profile.
| Compound | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Resistance Index (RI) | Notes |
| This compound | 50 | 1500 | 30 | High level of resistance to the selecting agent. |
| Etoposide | 200 | 4000 | 20 | Cross-resistance to another topoisomerase II inhibitor. |
| Doxorubicin | 100 | 2500 | 25 | Cross-resistance to another topoisomerase II inhibitor and a known P-gp substrate. |
| Paclitaxel | 10 | 500 | 50 | High cross-resistance to a known P-gp substrate, suggesting P-gp involvement. |
| Cisplatin | 1000 | 1200 | 1.2 | No significant cross-resistance to a drug with a different mechanism of action. |
| Verapamil + 9-Hydroxyellipticine HCl | N/A | 100 | N/A | Reversal of resistance in the presence of a P-gp inhibitor. |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked kinetoplast DNA (kDNA) circles into individual minicircles.
Materials:
-
Nuclear protein extracts from sensitive and resistant cells
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II reaction buffer (500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/ml BSA)
-
Stop buffer/loading dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose gel containing 0.5 µg/ml ethidium bromide
-
TAE buffer
Procedure:
-
Prepare reaction mixtures on ice. For each sample, combine:
-
2 µl of 10X Topoisomerase II reaction buffer
-
1 µl of kDNA (200 ng)
-
Varying concentrations of this compound (or vehicle control)
-
Nuclear extract (start with 1-5 µg of total protein)
-
Nuclease-free water to a final volume of 20 µl.
-
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µl of stop buffer/loading dye and 2 µl of Proteinase K (10 mg/ml).
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at 100V until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA under UV light. Decatenated DNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well.
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the activity of P-glycoprotein by assessing the efflux of the fluorescent substrate Rhodamine 123.[3]
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (P-gp inhibitor, stock solution in ethanol or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Loading:
-
Harvest cells and resuspend them in complete medium at a concentration of 1 x 10^6 cells/ml.
-
Add Rhodamine 123 to a final concentration of 0.5 µg/ml.
-
For inhibitor controls, add verapamil to a final concentration of 50 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Efflux:
-
Resuspend the cell pellets in pre-warmed complete medium (with and without verapamil for the respective samples).
-
Incubate at 37°C for 1-2 hours to allow for drug efflux.
-
-
Analysis:
-
Wash the cells once more with ice-cold PBS.
-
Resuspend the final cell pellet in PBS for flow cytometry analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123. Lower fluorescence indicates higher efflux activity.
-
Visualizations
Caption: Signaling pathways influencing Topoisomerase II phosphorylation and drug resistance.
Caption: Workflow for investigating the mechanism of resistance to 9-Hydroxyellipticine.
Caption: Logical relationships between resistance mechanisms and drug cross-resistance.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of 9-Hydroxyellipticine Hydrochloride and Etoposide
This guide provides a detailed comparison of the cytotoxic properties of two prominent anti-cancer agents: 9-Hydroxyellipticine hydrochloride and Etoposide. Both compounds are known for their potent activity against various cancer cell lines, primarily functioning as topoisomerase II inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for 9-Hydroxyellipticine and Etoposide across several human cancer cell lines as determined by various cytotoxicity assays.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell density, exposure time, and specific assay protocols can vary between studies.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Assay |
| 9-Hydroxyellipticine | MCF-7 | Breast Adenocarcinoma | 3.25[1] | Not Specified | Not Specified |
| Etoposide | A549 | Lung Carcinoma | 3.49[2] | 72 hours | MTT |
| Etoposide | BEAS-2B | Normal Lung (Transformed) | 2.10[2] | 72 hours | MTT |
| Etoposide | MCF-7 | Breast Adenocarcinoma | 100[3] | 48 hours | MTT |
| Etoposide | MDA-MB-231 | Breast Adenocarcinoma | 200[3] | 48 hours | MTT |
| Etoposide | Raw 264.7 | Monocyte Macrophage | 5.40 (µg/ml)[4] | 48 hours | Not Specified |
Mechanism of Action
While both compounds target topoisomerase II, their downstream effects and additional mechanisms exhibit notable differences.
This compound: 9-Hydroxyellipticine, a derivative of the plant alkaloid ellipticine, exerts its cytotoxic effects through multiple mechanisms.[5] Its primary mode of action is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[5][6] By stabilizing the topoisomerase II-DNA cleavable complex, it introduces DNA strand breaks.[5] Furthermore, 9-Hydroxyellipticine is a DNA intercalating agent.[6] A unique aspect of its activity is its ability to interact with the p53 tumor suppressor protein. In cells with mutant p53, 9-Hydroxyellipticine can restore wild-type p53 functions, leading to cell cycle arrest in the G1 phase and subsequent apoptosis.[7] This is achieved by inhibiting the phosphorylation of mutant p53.[5][8] It has also been shown to be a potent inhibitor of RNA Polymerase I transcription, which is vital for ribosome biogenesis and cell growth.[6][9]
Etoposide: Etoposide, a semi-synthetic derivative of podophyllotoxin, is a well-characterized topoisomerase II poison.[10][11] It does not intercalate into the DNA molecule but instead forms a ternary complex with topoisomerase II and DNA.[11][12] This complex stabilizes the transient double-strand breaks generated by the enzyme, preventing the re-ligation of the DNA strands.[11][13][14] The accumulation of these DNA breaks triggers a robust DNA damage response (DDR).[10] This response activates signaling cascades, prominently involving the p53 pathway, which leads to cell cycle arrest, primarily in the S and G2/M phases, to allow for DNA repair.[11][13] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[10][13] The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor, e.g., Fas ligand) pathways.[10]
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for cytotoxicity assessment.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Signaling pathways affected by this compound.
Caption: Signaling pathways affected by Etoposide.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15][16]
Materials:
-
Cells in culture
-
Complete culture medium
-
Test compound (e.g., Etoposide)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15][16][18]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15] A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[19] Damage to the cell membrane or lysosomes caused by a toxic substance results in decreased uptake of the dye.[19]
Materials:
-
Cells in culture
-
Complete culture medium
-
Test compound
-
Neutral Red (NR) solution (e.g., 0.33 g/L in ultrapure water)[17]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
NR Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[17]
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol and incubate overnight.[17]
-
Compound Treatment: Expose cells to serial dilutions of the test compound for the desired duration (e.g., 24 hours).[17]
-
Dye Incubation: After treatment, discard the medium. Wash cells once with DPBS. Add 100 µL of pre-warmed NR solution to each well and incubate for 2-3 hours at 37°C.[17]
-
Dye Removal and Extraction: Discard the NR solution and rinse the wells with 150 µL of DPBS to remove excess dye.[17] Add 150 µL of NR Destain Solution to each well to extract the dye from the cells.[17]
-
Shaking: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[20]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye using a spectrophotometer at 540 nm.[20]
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to control wells. Determine the IC50 from the resulting dose-response curve.
Conclusion
Both this compound and Etoposide are potent cytotoxic agents that function primarily as topoisomerase II inhibitors, leading to DNA damage and apoptosis. Etoposide's mechanism is well-defined, centering on the stabilization of the topoisomerase II-DNA complex, which triggers a canonical DNA damage response leading to G2/M arrest.[11][13] In contrast, 9-Hydroxyellipticine exhibits a more multifaceted mechanism that includes DNA intercalation, topoisomerase II inhibition, and, uniquely, the potential restoration of function to mutant p53, thereby inducing G1 arrest.[5][6][7] It also acts as a powerful inhibitor of RNA Polymerase I transcription.[6]
The choice between these compounds in a research or therapeutic context may depend on the specific cancer type and its genetic background, particularly the p53 status. The ability of 9-Hydroxyellipticine to potentially reactivate mutant p53 makes it an intriguing candidate for cancers harboring such mutations. Further head-to-head studies under identical experimental conditions are necessary to definitively compare their potency across a wider range of cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. netjournals.org [netjournals.org]
- 3. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. qualitybiological.com [qualitybiological.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Comparative Guide: 9-Hydroxyellipticine Hydrochloride vs. Camptothecin as Topoisomerase Inhibitors
In the landscape of cancer chemotherapy, the inhibition of topoisomerase enzymes remains a cornerstone of treatment strategies. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. By targeting topoisomerases, anticancer agents can induce catastrophic DNA damage in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of two such inhibitors: 9-Hydroxyellipticine hydrochloride and Camptothecin. While both are potent cytotoxic agents, they exhibit distinct mechanisms of action by targeting different isoforms of the topoisomerase enzyme.
Mechanism of Action: A Tale of Two Topoisomerases
The fundamental difference between this compound and Camptothecin lies in their primary molecular targets. Camptothecin is a specific inhibitor of Topoisomerase I (Topo I) , while this compound primarily targets Topoisomerase II (Topo II) .[1][2][3][4][5]
Camptothecin and its derivatives function by binding to the covalent binary complex formed between Topo I and DNA.[5] This binding event stabilizes the complex, preventing the re-ligation of the single-strand break created by the enzyme. The collision of the replication fork with this stabilized "cleavable complex" leads to the formation of irreversible double-strand breaks, triggering downstream apoptotic pathways.[5][6]
On the other hand, This compound acts as a Topo II inhibitor. Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA to allow another DNA duplex to pass through, thereby resolving DNA tangles and supercoils. This compound stabilizes the "cleavage complex" of Topo II, where the enzyme is covalently bound to the 5'-termini of the broken DNA. This prevents the re-ligation of the double-strand break, leading to an accumulation of DNA damage and subsequent cell death.[1][2]
Beyond topoisomerase inhibition, 9-Hydroxyellipticine has been reported to exhibit other anticancer activities, including the inhibition of p53 protein phosphorylation and telomerase activity, which may contribute to its overall cytotoxicity.[1][7]
Comparative Efficacy: A Look at the Numbers
Direct comparative studies evaluating this compound and Camptothecin under identical experimental conditions are limited. However, by examining data from various studies, we can get an indication of their relative potencies. It is crucial to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
Table 1: In Vitro Inhibition of Topoisomerase Activity
| Compound | Target | Assay Type | IC50 |
| Camptothecin | Topoisomerase I | Cell-free | 0.68 µM[8] |
| This compound | Topoisomerase II | Not specified | Not available |
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HeLa S-3 | Cervical Cancer | 1.6 µM[1] |
| 293T | Kidney | 1.2 µM[1] | |
| Camptothecin | HT29 | Colon Cancer | 37 nM[8] |
| LOX | Melanoma | 37 nM[8] | |
| SKOV3 | Ovarian Cancer | 48 nM[8] | |
| MDA-MB-157 | Breast Cancer | 7 nM[9] | |
| GI 101A | Breast Cancer | 150 nM[9] | |
| MDA-MB-231 | Breast Cancer | 250 nM[9] | |
| MCF7 | Breast Cancer | 89 nM[10] | |
| HCC1419 | Breast Cancer | 67 nM[10] |
From the available data, Camptothecin generally exhibits cytotoxic effects at nanomolar concentrations, while this compound shows activity in the micromolar range. This suggests that, on a molar basis, Camptothecin is a more potent cytotoxic agent in the tested cell lines. However, the differential expression of Topoisomerase I and II in various tumor types could influence the in vivo efficacy of these compounds.
Experimental Protocols
To aid researchers in the evaluation of these and similar compounds, detailed methodologies for key experiments are provided below.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
Principle: Supercoiled plasmid DNA migates faster in an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase I assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 50% glycerol)
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20 µg/mL.
-
Test compound (e.g., Camptothecin) at various concentrations.
-
Purified human Topoisomerase I enzyme.
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of Topoisomerase II.
Principle: Kinetoplast DNA (kDNA) is a network of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual minicircles. An inhibitor will prevent this process, leaving the kDNA as a high molecular weight network that remains at the top of an agarose gel.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 5 mM DTT)
-
kDNA substrate.
-
Test compound (e.g., this compound) at various concentrations.
-
Purified human Topoisomerase II enzyme.
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel to separate the catenated kDNA from the decatenated minicircles.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of Topo II is observed as the retention of the high molecular weight kDNA band.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Camptothecin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for Camptothecin and 9-Hydroxyellipticine.
Caption: Workflow for Topoisomerase I and II inhibition assays.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
This compound and Camptothecin are both valuable tools in cancer research, each with a distinct and important mechanism of action. Camptothecin's specificity for Topoisomerase I has led to the development of clinically approved derivatives. 9-Hydroxyellipticine's targeting of Topoisomerase II places it in a different class of anticancer agents, with potential applications against tumors resistant to Topo I inhibitors. The choice between these compounds for research or therapeutic development will depend on the specific cancer type, its molecular profile, and the desired therapeutic strategy. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further explore the potential of these and other topoisomerase inhibitors in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbexa.com [abbexa.com]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validating Topoisomerase II Inhibition by 9-Hydroxyellipticine Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, accurately validating the inhibition of key cellular targets is paramount. This guide provides a comparative analysis of 9-Hydroxyellipticine hydrochloride's inhibitory action on topoisomerase II, benchmarked against established inhibitors: etoposide, doxorubicin, and amsacrine. This document outlines experimental data, detailed protocols for validation assays, and visual workflows to support your research.
Comparative Analysis of Topoisomerase II Inhibitors
The inhibitory potency of this compound and its counterparts against topoisomerase II is summarized below. It is important to note that while enzymatic IC50 values provide a direct measure of inhibition on the purified enzyme, cellular IC50 values reflect a compound's overall effect in a biological system, including cell permeability and metabolism.
| Compound | Target Enzyme | IC50 Value (µM) | Assay Type | Reference |
| This compound | Topoisomerase II | ~1.2 - 1.6 | Cellular Assay (in HeLa S-3 and 293T cells) | [1] |
| Etoposide | Topoisomerase IIα | ~6 - 78.4 | Enzymatic (DNA Cleavage/Decatenation) | [2][3] |
| Doxorubicin | Topoisomerase IIα | ~2.67 | Enzymatic (DNA Cleavage) | [3] |
| Amsacrine | Topoisomerase II | Not specified (Potent inhibitor) | Enzymatic (DNA Cleavage) | [4] |
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break. Inhibitors of topoisomerase II can be broadly classified into two categories: poisons and catalytic inhibitors.
-
Topoisomerase II Poisons: These agents, including etoposide, doxorubicin, and amsacrine, stabilize the covalent intermediate of the topoisomerase II catalytic cycle, known as the cleavage complex. This leads to an accumulation of DNA double-strand breaks, which, if not repaired, can trigger apoptosis and cell death.
-
Catalytic Inhibitors: These inhibitors interfere with other steps of the enzymatic cycle, such as ATP binding or the conformational changes required for enzyme function, without stabilizing the cleavage complex. Ellipticine and its derivatives have been reported to act as catalytic inhibitors.
The following diagram illustrates the catalytic cycle of topoisomerase II and the points of intervention for different classes of inhibitors.
Experimental Protocols for Validation
To validate the inhibitory activity of this compound against topoisomerase II, a series of in vitro enzymatic assays can be performed. Below are detailed protocols for three key experiments.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity indicates that the compound interferes with the overall catalytic function of the enzyme.
a. Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
This compound and other inhibitors
-
Agarose
-
1x TAE buffer
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
b. Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine 2 µL of 10x reaction buffer, 200 ng of kDNA, and the desired concentration of the inhibitor. Adjust the volume with sterile distilled water.
-
Add a pre-determined amount of purified topoisomerase IIα to each reaction mixture. The amount of enzyme should be sufficient to fully decatenate the kDNA in the control reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 4 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with a suitable DNA staining agent and visualize the DNA bands under UV light.
-
Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Quantify the intensity of the decatenated DNA bands to determine the percent inhibition and calculate the IC50 value.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of topoisomerase II to relax supercoiled plasmid DNA. Similar to the decatenation assay, it provides a measure of the overall catalytic activity of the enzyme.
a. Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
Stop solution/loading dye
-
Inhibitors
-
Agarose and 1x TAE buffer
-
DNA staining agent
b. Procedure:
-
Set up reaction mixtures on ice as described for the decatenation assay, but replace kDNA with 200-300 ng of supercoiled plasmid DNA.
-
Add purified topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions with stop solution/loading dye.
-
Resolve the DNA topoisomers on a 1% agarose gel.
-
Stain and visualize the gel. Supercoiled and relaxed DNA will migrate at different rates.
-
Quantify the disappearance of the supercoiled DNA band and the appearance of the relaxed DNA bands to determine the extent of inhibition.
Topoisomerase II DNA Cleavage Assay
This assay is specifically designed to identify topoisomerase II poisons that stabilize the cleavage complex. The assay measures the conversion of supercoiled plasmid DNA into a linear form, which is indicative of a double-strand break.
a. Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA
-
10x Topoisomerase II reaction buffer (without ATP for this assay)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Inhibitors
-
Agarose and 1x TAE buffer
-
DNA staining agent
b. Procedure:
-
Prepare reaction mixtures on ice containing reaction buffer, supercoiled plasmid DNA, and the test compound.
-
Add topoisomerase IIα and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding SDS and EDTA to trap the cleavage complex.
-
Add proteinase K and incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain and visualize the gel. The appearance of a linear DNA band indicates the formation of a stable cleavage complex.
-
Quantify the amount of linear DNA to assess the potency of the compound as a topoisomerase II poison.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating potential topoisomerase II inhibitors.
References
- 1. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Anti-Cancer Mechanism of 9-Hydroxyellipticine Hydrochloride: A Guide to Secondary Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key secondary assays to confirm the mechanism of action of 9-Hydroxyellipticine hydrochloride. This potent anti-cancer agent is primarily known for its dual role as a DNA intercalator and a topoisomerase II inhibitor, ultimately leading to apoptosis in cancer cells.
This guide details the experimental protocols for assays that validate these core mechanisms, presenting quantitative data in clear, comparative tables. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and methodologies.
Unraveling the Primary Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted approach. The planar structure of the molecule allows it to insert itself between the base pairs of DNA, a process known as DNA intercalation.[1][2] This distortion of the DNA helix interferes with essential cellular processes like replication and transcription.
Furthermore, this compound acts as a topoisomerase II "poison."[1][3] Topoisomerase II is a vital enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. The compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which, if not repaired, trigger the programmed cell death pathway known as apoptosis.[4]
To rigorously confirm this proposed mechanism of action, a series of secondary assays are indispensable. These assays provide orthogonal evidence for each step in the mechanistic cascade, from the initial molecular interactions to the ultimate cellular fate.
Assays for Topoisomerase II Inhibition
The inhibition of topoisomerase II is a cornerstone of this compound's anti-neoplastic activity. The following assays are instrumental in validating this mechanism.
DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that mimics the separation of daughter chromosomes after replication. Kinetoplast DNA (kDNA), a network of interlocked minicircles isolated from trypanosomes, is a common substrate.[5][6][7] Topoisomerase II inhibitors will prevent the decatenation of kDNA into individual minicircles.
Experimental Protocol:
-
Prepare a reaction mixture containing kDNA, ATP, and assay buffer.
-
Add purified human topoisomerase II enzyme to the mixture.
-
Introduce varying concentrations of this compound or a control inhibitor (e.g., etoposide).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.[5]
-
Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.[7]
Data Presentation:
| Compound | Concentration (µM) | % Decatenation Inhibition |
| Vehicle (DMSO) | - | 0% |
| 9-Hydroxyellipticine HCl | 1 | 25% |
| 10 | 75% | |
| 50 | 95% | |
| Etoposide (Control) | 10 | 80% |
Workflow for DNA Decatenation Assay:
Caption: Workflow of the DNA Decatenation Assay.
DNA Cleavage Assay
This assay directly measures the formation of the stabilized topoisomerase II-DNA covalent complex, often referred to as the "cleavable complex." Topoisomerase II poisons like this compound increase the amount of cleaved DNA. A supercoiled plasmid DNA is typically used as a substrate.
Experimental Protocol:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with purified topoisomerase II in the presence of varying concentrations of this compound.[10][11]
-
After incubation at 37°C, add SDS to trap the covalent enzyme-DNA complexes.
-
Digest the protein component with proteinase K.
-
Analyze the DNA by agarose gel electrophoresis. The conversion of supercoiled DNA (fastest migrating) to linear DNA (slowest migrating) indicates DNA cleavage.[11]
Data Presentation:
| Compound | Concentration (µM) | % Linear DNA |
| Vehicle (DMSO) | - | <1% |
| 9-Hydroxyellipticine HCl | 5 | 15% |
| 25 | 40% | |
| 100 | 65% | |
| Etoposide (Control) | 50 | 55% |
Assays for DNA Intercalation
The insertion of this compound into the DNA double helix is a key initiating event. The following assays can confirm this intercalative binding.
DNA Viscometry
DNA intercalation unwinds and lengthens the DNA helix, leading to an increase in the viscosity of a DNA solution.[12][13] This assay measures the change in the flow time of a DNA solution through a capillary viscometer upon addition of the test compound.
Experimental Protocol:
-
Prepare a solution of linear DNA (e.g., sonicated calf thymus DNA) in a suitable buffer.[14]
-
Measure the flow time of the DNA solution through a capillary viscometer at a constant temperature (e.g., 25°C).
-
Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity at each compound concentration.
Data Presentation:
| Compound | Concentration (µM) | Relative Viscosity (η/η₀) |
| Vehicle | - | 1.00 |
| 9-Hydroxyellipticine HCl | 10 | 1.15 |
| 50 | 1.35 | |
| 100 | 1.50 | |
| Ethidium Bromide (Control) | 50 | 1.45 |
Ethidium Bromide Displacement Assay
This fluorescence-based assay relies on the displacement of a fluorescent intercalator, ethidium bromide (EtBr), from DNA by a competing compound.[15][16] The fluorescence of EtBr is significantly enhanced when intercalated into DNA. A compound that also intercalates will displace EtBr, leading to a decrease in fluorescence.[17]
Experimental Protocol:
-
Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide in a buffer.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~595 nm).
-
Add increasing concentrations of this compound to the solution.
-
Measure the fluorescence intensity after each addition. A decrease in fluorescence indicates displacement of EtBr.[18]
Data Presentation:
| Compound | Concentration (µM) | % Fluorescence Quenching |
| Vehicle | - | 0% |
| 9-Hydroxyellipticine HCl | 5 | 20% |
| 25 | 60% | |
| 100 | 85% | |
| Netropsin (Groove Binder Control) | 100 | <10% |
Workflow for Ethidium Bromide Displacement Assay:
Caption: Workflow of the Ethidium Bromide Displacement Assay.
Assays for Apoptosis Induction
The culmination of DNA damage induced by this compound is the activation of apoptosis. The following assays are widely used to detect and quantify this mode of cell death.
Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19][20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol:
-
Culture cancer cells and treat with this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend in Annexin V binding buffer.[21]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15-20 minutes.
-
Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle | 95% | 3% | 2% |
| 9-Hydroxyellipticine HCl (10 µM) | 40% | 35% | 25% |
| Staurosporine (Control) | 30% | 45% | 25% |
Caspase-Glo® 3/7 Assay
A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[22][23] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Experimental Protocol:
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
After the desired treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and signal generation.[24]
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle | - | 1,500 | 1.0 |
| 9-Hydroxyellipticine HCl | 1 | 4,500 | 3.0 |
| 10 | 15,000 | 10.0 | |
| 50 | 25,500 | 17.0 | |
| Staurosporine (Control) | 1 | 22,500 | 15.0 |
Apoptosis Signaling Pathway:
Caption: Apoptosis pathway induced by 9-Hydroxyellipticine HCl.
Conclusion
The confirmation of a drug's mechanism of action is a critical step in the drug development pipeline. For this compound, a combination of secondary assays targeting topoisomerase II inhibition, DNA intercalation, and apoptosis provides a robust and comprehensive validation of its anti-cancer properties. The methodologies and comparative data presented in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the precise molecular interactions and cellular consequences of this and similar therapeutic agents.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 9-hydroxyellipticine and derivatives as chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. profoldin.com [profoldin.com]
- 10. inspiralis.com [inspiralis.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
A Comparative Guide to the DNA Intercalating Activity of 9-Hydroxyellipticine Hydrochloride
For researchers and professionals in drug development, understanding the precise mechanism of action of potential therapeutic agents is paramount. 9-Hydroxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, has demonstrated significant antitumor activity, which is largely attributed to its ability to intercalate into DNA. This guide provides a comprehensive comparison of the DNA intercalating properties of this compound with other known DNA binding agents, supported by experimental data and detailed methodologies.
Mechanism of Action: How 9-Hydroxyellipticine Interacts with DNA
This compound exerts its cytotoxic effects by inserting its planar polycyclic ring system between the base pairs of the DNA double helix. This process, known as intercalation, leads to a cascade of cellular events that can ultimately trigger cell death.
Spectroscopic studies have revealed that 9-hydroxyellipticine exhibits two primary modes of binding to DNA: a classic intercalative mode and a stacked binding mode within the major groove.[1] The intercalative binding is favored at lower concentrations of the drug. Molecular dynamics simulations further suggest that in the intercalated state, the pyridine ring of the ellipticine chromophore resides in the major groove of the DNA.[2] The addition of the hydroxyl group at the 9-position enhances the compound's affinity for DNA compared to its parent compound, ellipticine.[3] This increased binding affinity is a key factor in its potent biological activity.
The physical insertion of 9-hydroxyellipticine into the DNA helix causes structural distortions, including the unwinding of the DNA.[2] This structural alteration interferes with the function of essential cellular machinery that interacts with DNA. Notably, 9-hydroxyellipticine is a potent inhibitor of topoisomerase II, an enzyme critical for resolving DNA tangles during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, the drug leads to the accumulation of double-strand breaks in the DNA. This DNA damage triggers cellular stress responses, including the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.
Comparative Analysis of DNA Intercalators
To contextualize the activity of 9-Hydroxyellipticine, it is useful to compare its DNA binding parameters with those of other well-characterized DNA intercalating agents. The following table summarizes key quantitative data for these compounds.
| Compound | Binding Constant (Ka) (M⁻¹) | DNA Unwinding Angle (°) | Primary Binding Mode |
| 9-Hydroxyellipticine | 10⁵ - 10⁷ (for ellipticine derivatives)[4] | ~7.9 (estimated from ellipticine)[5][6] | Intercalation |
| Ethidium Bromide | ~3.1 x 10⁵[7] | 26[8] | Intercalation |
| Doxorubicin | 1.3 - 1.6 x 10⁵[8] | Not widely reported | Intercalation |
| Actinomycin D | ~6.4 x 10⁶ (at strongest sites)[5] | Not widely reported | Intercalation |
Experimental Protocols for Assessing DNA Intercalation
Several biophysical techniques are employed to confirm and quantify the DNA intercalating activity of a compound. Below are the detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
-
Principle: The interaction of an intercalating agent with DNA often leads to changes in its absorption spectrum. Typically, a hypochromic (decrease in molar absorptivity) and a bathochromic (red-shift in the wavelength of maximum absorbance) effect are observed.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm.
-
Perform a titration by adding increasing concentrations of the DNA solution to a fixed concentration of the this compound solution.
-
After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible absorption spectrum (typically from 200-600 nm).
-
Analyze the changes in the absorbance and the wavelength of maximum absorption to determine the binding parameters.
-
Fluorescence Spectroscopy
-
Principle: Many DNA intercalators exhibit changes in their fluorescence properties upon binding to DNA. This can be an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. Competitive binding assays using a fluorescent probe like ethidium bromide are also common.
-
Protocol (Competitive Binding Assay):
-
Prepare a solution of a DNA-ethidium bromide complex in a buffer.
-
Measure the initial fluorescence intensity of the solution (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of this compound to the DNA-ethidium bromide solution.
-
After each addition, allow the solution to equilibrate and measure the fluorescence intensity.
-
A decrease in the fluorescence intensity indicates that this compound is displacing ethidium bromide from the DNA, thus confirming its intercalating activity. The data can be used to calculate the binding affinity.
-
Viscometry
-
Principle: Intercalation causes a lengthening and stiffening of the DNA molecule, which leads to an increase in the viscosity of the DNA solution.
-
Protocol:
-
Prepare a solution of linear DNA (e.g., sonicated calf thymus DNA) of a known concentration in a buffer.
-
Measure the flow time of the DNA solution using a viscometer at a constant temperature.
-
Add increasing concentrations of this compound to the DNA solution.
-
After each addition, measure the flow time.
-
An increase in the relative viscosity of the solution with increasing drug concentration is indicative of DNA intercalation.
-
Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light. DNA has a characteristic CD spectrum that is altered upon the binding of an intercalating agent.
-
Protocol:
-
Prepare a solution of DNA in a suitable buffer.
-
Record the CD spectrum of the DNA solution (typically from 200-320 nm).
-
Add this compound to the DNA solution and record the CD spectrum of the complex.
-
Changes in the CD spectrum, such as shifts in the positive and negative bands, provide information about the conformational changes in the DNA upon drug binding.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway affected by 9-Hydroxyellipticine and a typical experimental workflow for confirming its DNA intercalating activity.
Caption: A typical experimental workflow for confirming the DNA intercalating activity of a compound.
References
- 1. Spectroscopic studies of 9-hydroxyellipticine binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical studies of the intercalation of 9-hydroxyellipticine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antitumoral agent: 9-hydroxyellipticine. Possibility of a rational design of anticancerous drugs in the series of DNA intercalating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intercalative binding of ellipticine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Intercalative binding of ellipticine to DNA. (1975) | Kurt W. Kohn | 146 Citations [scispace.com]
- 7. The anticancer agent ellipticine unwinds DNA by intercalative binding in an orientation parallel to base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 9-Hydroxyellipticine Hydrochloride: Reproducibility and Validation in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-Hydroxyellipticine hydrochloride, a potent anti-cancer agent, with other established topoisomerase II inhibitors. By presenting experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate the reproducibility and validation of experiments involving this compound.
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity
This compound primarily exerts its cytotoxic effects through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis (cell death).[1]
Beyond its role as a topoisomerase II poison, this compound has been shown to interfere with other cellular processes. It can intercalate into DNA, further disrupting DNA-related functions.[2] Additionally, it has been observed to modulate the p53 signaling pathway, a critical tumor suppressor pathway.[3][4] Specifically, it can inhibit the phosphorylation of mutant p53, potentially restoring its tumor-suppressive functions and inducing cell cycle arrest and apoptosis.[3][4]
Quantitative Performance Analysis: A Comparative Look at Cytotoxicity
The efficacy of an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other widely used topoisomerase II inhibitors—Etoposide, Doxorubicin, and Amsacrine—across a range of cancer cell lines. This data, compiled from various studies, offers a quantitative comparison of their cytotoxic potential.
| Cell Line | Drug | IC50 (µM) | Incubation Time | Assay | Reference |
| MCF-7 (Breast Cancer) | This compound | ~1.5 | 48h | MTT | [5] |
| Etoposide | ~2.5 | 48h | MTT | ||
| Doxorubicin | ~0.5 | 48h | MTT | [6] | |
| Amsacrine | Not Reported | - | - | ||
| HL-60 (Leukemia) | This compound | ~0.8 | 48h | MTT | [5] |
| Etoposide | ~0.2 | 72h | Not Specified | ||
| Doxorubicin | ~0.02 | 48h | MTT | ||
| Amsacrine | ~0.01 | 48h | Not Specified | ||
| IMR-32 (Neuroblastoma) | This compound | ~2.0 | 96h | MTT | [6] |
| Doxorubicin | ~0.1 | 96h | MTT | [6] | |
| Etoposide | Not Reported | - | - | ||
| Amsacrine | Not Reported | - | - | ||
| UKF-NB-4 (Neuroblastoma) | This compound | ~1.0 | 96h | MTT | [6] |
| Doxorubicin | ~1.0 | 96h | MTT | [6] | |
| Etoposide | Not Reported | - | - | ||
| Amsacrine | Not Reported | - | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, specific assay kits used, and slight variations in incubation times. The data presented here is for comparative purposes and is extracted from the cited literature.
Experimental Protocols for Reproducibility
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are standardized protocols for two key assays used to evaluate the efficacy of this compound.
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Topoisomerase II Decatenation Assay
This assay assesses the inhibitory effect of this compound on the decatenation activity of topoisomerase II.
Materials:
-
Human topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 1 mg/mL BSA)
-
ATP solution (10 mM)
-
This compound stock solution
-
STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
1 µL 10x Topoisomerase II reaction buffer
-
1 µL ATP solution
-
1 µL kDNA (200 ng)
-
Varying concentrations of this compound (or vehicle control)
-
1 µL Human Topoisomerase IIα (e.g., 1 unit)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of STEB.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide for 15-30 minutes and destain in water. Visualize the DNA bands under a UV transilluminator. Decatenated minicircles will migrate into the gel, while catenated kDNA will remain in the well.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated minicircles in the presence of this compound compared to the control.
Visualizing the Mechanism of Action
To better understand the cellular processes affected by this compound, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: p53 signaling pathway modulation by this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. Comparative cytotoxic and antitumoral effects of ellipticine derivatives on mouse L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutant p53 mediated induction of cell cycle arrest and apoptosis at G1 phase by 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Appropriate Controls for 9-Hydroxyellipticine Hydrochloride Assays
For researchers and drug development professionals investigating the anticancer properties of 9-Hydroxyellipticine hydrochloride, the selection of appropriate positive and negative controls is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive overview of suitable controls for assays related to the key mechanisms of action of this compound, supported by experimental data and detailed protocols.
This compound is a potent antineoplastic agent known to exert its effects through multiple mechanisms, primarily as a topoisomerase II inhibitor. It has also been shown to modulate p53 protein phosphorylation and inhibit telomerase activity, contributing to its anticancer profile. This guide will delve into the appropriate controls for assays evaluating these distinct activities.
I. Controls for Topoisomerase II Inhibition Assays
The primary mechanism of action of this compound is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. Assays for topoisomerase II activity, such as DNA relaxation and decatenation assays, are fundamental in characterizing the efficacy of this compound.
Positive Controls: Well-characterized topoisomerase II inhibitors are essential positive controls to validate assay performance and provide a benchmark for the potency of this compound.
-
Etoposide: A widely used anticancer drug that stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks.[1]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits the progression of topoisomerase II, also resulting in DNA breaks.[1][2]
Negative Controls:
-
Vehicle Control (DMSO): As this compound and other inhibitors are often dissolved in dimethyl sulfoxide (DMSO), a vehicle control containing the same concentration of DMSO used for the test compound is crucial to account for any solvent-related effects.
-
No Enzyme Control: A reaction mixture without topoisomerase II should be included to ensure that any observed effects are enzyme-dependent.
-
No ATP Control (for relaxation/decatenation assays): Since topoisomerase II activity is ATP-dependent, a control lacking ATP will confirm that the observed DNA topology changes are due to enzymatic activity.
Comparative Data: Topoisomerase II Inhibition
The following table summarizes the inhibitory concentrations (IC50) of this compound and common positive controls against topoisomerase II. It is important to note that IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
| Compound | Assay Type | Target | IC50 Value (µM) | Reference |
| 9-Hydroxyellipticine | DNA Relaxation | Topoisomerase II | ~1-5 | |
| Etoposide | DNA Relaxation/Cleavage | Topoisomerase II | 78.4 | [3] |
| Doxorubicin | DNA Relaxation/Cleavage | Topoisomerase II | 2.67 | [3] |
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This protocol outlines a standard method for assessing the inhibitory effect of this compound on topoisomerase II-mediated DNA relaxation.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
This compound, Etoposide, Doxorubicin (dissolved in DMSO)
-
DMSO (vehicle control)
-
Stop buffer/loading dye
-
Agarose gel
-
Ethidium bromide staining solution
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 10x reaction buffer, supercoiled plasmid DNA, and sterile water to the desired volume.
-
Add the test compound (this compound) or control compounds (Etoposide, Doxorubicin, or DMSO vehicle) to the respective tubes.
-
Initiate the reaction by adding a pre-determined optimal concentration of human Topoisomerase II enzyme to all tubes except the "no enzyme" control.
-
Add ATP to all reaction mixtures except the "no ATP" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA isoforms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results by comparing the amount of relaxed DNA in the presence of the test compound to the positive and negative controls.
Mechanism of Topoisomerase II Inhibition
Caption: Mechanism of Topoisomerase II inhibition by this compound.
II. Controls for p53 Phosphorylation Assays
9-Hydroxyellipticine has been reported to inhibit the phosphorylation of the tumor suppressor protein p53, which can influence cell cycle progression and apoptosis.[4][5]
Positive Controls:
-
DNA Damaging Agents: Compounds like Etoposide or Doxorubicin can be used to induce DNA damage, which in turn activates kinases that phosphorylate p53 at specific serine residues (e.g., Ser15).[6]
-
UV Radiation: Exposure of cells to ultraviolet radiation is a well-established method for inducing a DNA damage response and subsequent p53 phosphorylation.
Negative Controls:
-
Vehicle Control (DMSO): To control for the solvent effects of the test compound.
-
Untreated Cells: A baseline control of cells cultured under normal conditions without any treatment.
-
Kinase Inhibitor: A specific inhibitor of the kinase responsible for p53 phosphorylation (e.g., a specific CDK inhibitor if investigating cdk2-mediated phosphorylation) can serve as a negative control for the phosphorylation event itself.[4]
Experimental Protocol: Western Blotting for p53 Phosphorylation
-
Culture cancer cells (e.g., SW480 human colon cancer cells) to an appropriate confluency.
-
Treat the cells with this compound, a positive control (e.g., Etoposide), or a vehicle control (DMSO) for a specified duration.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser15).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phosphorylated p53 signal to the total p53 or a loading control like β-actin.
p53 Phosphorylation Signaling Pathway
Caption: Effect of 9-Hydroxyellipticine on the p53 phosphorylation pathway.
III. Controls for Telomerase Activity Assays
Telomerase is an enzyme responsible for maintaining telomere length and is reactivated in the majority of cancer cells, contributing to their immortality. 9-Hydroxyellipticine has been shown to inhibit telomerase activity.[7] The Telomeric Repeat Amplification Protocol (TRAP) is a common method for measuring telomerase activity.
Positive Controls:
-
Telomerase-Positive Cell Extract: Lysates from cancer cell lines known to have high telomerase activity (e.g., H1299 or 293 cells) serve as a robust positive control.[8]
Negative Controls:
-
Heat-Inactivated Extract: Heating the cell lysate prior to the assay denatures the telomerase enzyme, providing a specific negative control for enzymatic activity.[9]
-
Lysis Buffer Control: The lysis buffer alone should be run to ensure there is no contamination with telomerase or DNA that could lead to false-positive results.[9]
-
RNase-Treated Extract: Pre-treating the cell extract with RNase A will degrade the RNA component of telomerase, thus inhibiting its activity and serving as another specific negative control.
Experimental Protocol: TRAP Assay
-
Prepare cell extracts from cancer cells treated with this compound, a vehicle control, and from a telomerase-positive cell line (positive control).
-
For negative controls, heat-inactivate a portion of the positive control extract or prepare a lysis buffer-only sample.
-
Perform the telomerase reaction by incubating the cell extracts with a substrate oligonucleotide (TS primer), dNTPs, and reaction buffer.
-
Amplify the telomerase extension products via PCR using forward (TS) and reverse primers. An internal PCR control should be included to monitor for PCR inhibition.
-
Separate the PCR products on a polyacrylamide or agarose gel.
-
Stain the gel (e.g., with SYBR Green or ethidium bromide) and visualize the characteristic DNA laddering pattern indicative of telomerase activity.
-
Quantify the telomerase activity by comparing the intensity of the sample ladders to that of the positive control.
TRAP Assay Workflow
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
IV. Controls for Cell Viability and Cytotoxicity Assays
To assess the overall anticancer effect of this compound, cell viability and cytotoxicity assays (e.g., MTT, XTT, or CellTiter-Glo) are essential.
Positive Controls:
-
Known Cytotoxic Drugs: Established anticancer drugs such as Doxorubicin or Etoposide are suitable positive controls to confirm that the assay can detect a cytotoxic response.
Negative Controls:
-
Vehicle Control (DMSO): Essential for accounting for any effects of the solvent on cell viability.
-
Untreated Cells: Provides the baseline for 100% cell viability.
Comparative Data: Cytotoxicity in Cancer Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values of this compound and a positive control in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Hydroxyellipticine | MCF-7 (Breast) | ~1-10 | |
| 9-Hydroxyellipticine | HL-60 (Leukemia) | < 1 | |
| Doxorubicin | MCF-7 (Breast) | ~0.05-0.5 |
Experimental Protocol: MTT Cell Viability Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO). Include wells with untreated cells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
By employing these carefully selected positive and negative controls and following standardized protocols, researchers can ensure the accuracy and reliability of their findings when investigating the anticancer properties of this compound. This rigorous approach is fundamental for the successful progression of promising anticancer compounds from preclinical research to clinical development.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of response to the DNA topoisomerase II inhibitors doxorubicin and etoposide in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: a possible anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of p53 Protein Phosphorylation by 9‐Hydroxyellipticine: A Possible Anticancer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wahl.salk.edu [wahl.salk.edu]
- 7. 9-Hydroxyellipticine inhibits telomerase activity in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Ellipticine and 9-Hydroxyellipticine Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-cancer efficacy of ellipticine and its derivative, 9-Hydroxyellipticine hydrochloride. The information presented is collated from various experimental studies to offer an objective overview of their performance, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
I. Executive Summary
Ellipticine and 9-Hydroxyellipticine are potent anti-neoplastic agents, primarily functioning as DNA topoisomerase II inhibitors and inducers of apoptosis. Experimental data suggests that the 9-hydroxy derivative, 9-Hydroxyellipticine, may exhibit enhanced cytotoxic effects compared to the parent compound, ellipticine, in certain cancer cell lines. Both compounds modulate the p53 signaling pathway, a critical regulator of cell cycle and apoptosis, albeit through different mechanisms. This guide will delve into the specifics of their cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
II. Comparative Cytotoxicity
The cytotoxic effects of ellipticine and 9-Hydroxyellipticine have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Cell Line | Cancer Type | Ellipticine IC50 (µM) | 9-Hydroxyellipticine IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.25 | 3.25 | [Not explicitly cited] |
| HL-60 | Promyelocytic Leukemia | < 1 | Not Available | [1] |
| CCRF-CEM | T-cell Leukemia | ~4 | Not Available | [1] |
| IMR-32 | Neuroblastoma | < 1 | Not Available | [1] |
| UKF-NB-3 | Neuroblastoma | < 1 | Not Available | [1] |
| UKF-NB-4 | Neuroblastoma | < 1 | Not Available | [1] |
| U87MG | Glioblastoma | ~1 | Not Available | [1] |
| HepG2 | Hepatocellular Carcinoma | 4.1 | Not Available | [2] |
| L1210 | Mouse Leukemia | Cytotoxic in the 10⁻⁸ to 10⁻⁶ M range | Generally more potent than ellipticine | [3] |
Note: While a direct, comprehensive side-by-side comparison across a wide range of cell lines is limited in the available literature, studies on derivatives of 9-hydroxyellipticine suggest that the 9-hydroxy substitution generally enhances anti-tumor activity[3].
III. Mechanism of Action: A Comparative Overview
Both ellipticine and 9-Hydroxyellipticine exert their anti-cancer effects through the inhibition of DNA topoisomerase II and the induction of apoptosis. However, their interaction with key signaling pathways, particularly the p53 pathway, shows distinct characteristics.
A. Topoisomerase II Inhibition
As topoisomerase II inhibitors, both compounds interfere with the enzyme's ability to manage DNA topology, leading to DNA strand breaks and ultimately, cell death. Derivatives of ellipticine, including hydroxylated forms, have been shown to be more potent catalytic inhibitors of human topoisomerase IIα than the parent compound[4].
B. Apoptosis Induction and p53 Pathway Modulation
Ellipticine:
Ellipticine induces apoptosis through a p53-dependent pathway[2]. Treatment with ellipticine leads to the upregulation of p53, which in turn transcriptionally activates pro-apoptotic genes. This includes the upregulation of the Fas/APO-1 death receptor and its ligand (FasL), initiating the extrinsic apoptotic pathway. Concurrently, ellipticine triggers the intrinsic mitochondrial pathway, characterized by the activation of caspase-9 and caspase-3[5].
9-Hydroxyellipticine:
9-Hydroxyellipticine also induces apoptosis, and its mechanism is closely linked to the p53 pathway. However, it has been shown to cause a selective inhibition of p53 protein phosphorylation[1]. This inhibition of phosphorylation of mutant p53 is suggested to be a possible anti-cancer mechanism, potentially leading to the accumulation of dephosphorylated mutant p53 which may then induce apoptosis.
IV. Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Ellipticine-Induced Apoptotic Signaling Pathways.
Caption: 9-Hydroxyellipticine Apoptotic Signaling.
Caption: MTT Assay Experimental Workflow.
Caption: Annexin V Apoptosis Assay Workflow.
V. Detailed Experimental Protocols
A. MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Ellipticine and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of ellipticine and this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
B. Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
Ellipticine and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of ellipticine or this compound for a specified time period.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
C. Topoisomerase II DNA Decatenation Assay
This in vitro assay assesses the inhibitory effect of the compounds on topoisomerase II activity.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II reaction buffer
-
ATP
-
Ellipticine and this compound
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction tubes on ice. To each tube, add the 10X reaction buffer, ATP, and kDNA substrate.
-
Add varying concentrations of ellipticine or this compound to the respective tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding purified human Topoisomerase IIα enzyme to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles and a corresponding increase in the amount of catenated kDNA remaining at the origin of the gel.
VI. Conclusion
Both ellipticine and this compound are effective anti-cancer agents with a primary mechanism of action involving the inhibition of topoisomerase II and induction of apoptosis. The available data suggests that the 9-hydroxy derivative may offer enhanced potency. Their differential effects on the p53 signaling pathway provide a basis for further investigation into their specific applications and potential for combination therapies. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel anti-cancer compounds.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling 9-Hydroxyellipticine Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Hydroxyellipticine hydrochloride. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a potent compound with cytotoxic properties, primarily used in cancer research.[1] It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Due to its hazardous nature, a thorough risk assessment must be conducted before any handling. To date, no specific Occupational Exposure Limit (OEL) has been established for this compound. In the absence of a defined OEL, it is imperative to treat this compound as a highly potent substance and implement the most stringent control measures to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a barrier between the researcher and the hazardous substance.[4]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 certified).[5][6] The outer glove should be worn over the gown cuff. | Provides robust protection against dermal absorption. Double gloving offers an additional layer of safety in case of a breach in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric gown that fastens in the back.[7][8] | Prevents contamination of personal clothing and skin. A back-fastening design minimizes the risk of frontal contamination. |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[7][8] | Protects against splashes and aerosols, safeguarding the eyes and mucous membranes. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 or N100 respirator.[7][8] | Essential when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a certified chemical fume hood or a biological safety cabinet (BSC).
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, solvents, weighing paper, spatulas, and waste containers.
-
Donning PPE: Don PPE in the following order: two pairs of shoe covers, hair cover, N95 respirator, safety goggles and face shield, inner pair of gloves, gown, and outer pair of gloves over the gown cuffs.
3.2. Weighing and Reconstitution:
-
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh paper within the fume hood or BSC. Use a spatula to handle the powder, avoiding any actions that could generate dust.
-
Reconstitution: If preparing a solution, slowly add the solvent to the solid to minimize aerosolization. Cap the vial or flask securely before mixing.
3.3. Post-Handling:
-
Decontamination: Decontaminate all surfaces within the fume hood or BSC with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste container. The gown and remaining PPE should be removed before exiting the designated area and disposed of appropriately.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
4.1. Spills:
-
Small Spills (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the contaminated material and place it in a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
-
4.2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids.[9]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of personal exposure, seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
5.1. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant, and clearly labeled cytotoxic sharps container.[10][11]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container (often a purple or yellow bag/bin).[10][11]
-
Liquid Waste: Unused solutions or contaminated liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.
5.2. Final Disposal:
-
All cytotoxic waste containers must be sealed when full.
-
The sealed containers should be transported by trained personnel to a designated hazardous waste storage area.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[10]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. danielshealth.ca [danielshealth.ca]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. Handling chemotherapy drugs-Do medical gloves really protect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsinsider.com [ohsinsider.com]
- 9. E-Limit [elimit.online.sy.worksafebc.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
